2-Bromo-4-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFXCIATJJKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287632 | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-98-1 | |
| Record name | 1003-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-4-fluoroaniline (CAS No. 1003-98-1), a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed synthesis protocol, and illustrates its application in forming complex molecules through a representative experimental workflow.
Core Properties of this compound
This compound is a halogenated aniline derivative valued for its utility in introducing a bromo-fluorophenyl moiety into target molecules. Its physical and chemical characteristics are summarized below.
Chemical and Physical Data
| Property | Value | Citations |
| CAS Number | 1003-98-1 | [1][2][3][4] |
| Molecular Formula | C₆H₅BrFN | [1][2][5][6] |
| Molecular Weight | 190.01 g/mol | [1][4][7] |
| Appearance | White to light brown crystalline solid or powder | [2] |
| Melting Point | 41-62 °C | [2] |
| Boiling Point | 221-255 °C | [3][4] |
| Density | 1.67 g/mL at 25 °C | [3][4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, and acetone. | |
| Refractive Index | n20/D 1.583 | [3][4] |
Structural Information
| Identifier | Value | Citations |
| IUPAC Name | This compound | [5][8] |
| SMILES | Nc1ccc(F)cc1Br | [4][5] |
| InChI Key | YLMFXCIATJJKQL-UHFFFAOYSA-N | [4][5] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the electrophilic bromination of 4-fluoroaniline.
Experimental Protocol: Bromination of 4-Fluoroaniline
This protocol describes the synthesis of this compound from 4-fluoroaniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).
Materials:
-
4-fluoroaniline (8.64 mL, 58.13 mmol)
-
N,N-dimethylformamide (DMF), distilled (200 mL)
-
N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-hexane
Procedure:
-
To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[1][3]
-
Dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in DMF.[1][3]
-
Slowly add the NBS solution dropwise to the stirring solution of 4-fluoroaniline.[1][3]
-
Once the reaction is complete, perform an extraction using dichloromethane (CH₂Cl₂).[1][3]
-
Purify the product by column chromatography using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio).[1][3]
-
The final product, this compound, is obtained with a reported yield of 95%.[1][3]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, including antihistamines, antidepressants, and antihypertensive agents.[2] It is notably used in the synthesis of fexofenadine and duloxetine.[2] Its utility stems from its ability to participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures.[4]
Representative Experimental Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a powerful tool for forming carbon-carbon bonds. Below is a general workflow for a Suzuki coupling reaction using an aryl bromide like this compound.
Materials:
-
This compound (or a derivative)
-
Arylboronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, isopropanol/water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A representative workflow for a Suzuki-Miyaura coupling reaction.
Role in the Synthesis of Bioactive Molecules
While this compound itself is not typically the final bioactive molecule, it is a critical starting material for synthesizing compounds that can interact with biological targets. The diagram below illustrates this concept, showing how this compound can be used to synthesize a hypothetical bioactive molecule that subsequently modulates a signaling pathway.
Caption: Conceptual pathway from building block to biological effect.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1003-98-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
2-Bromo-4-fluoroaniline molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and handling of this compound, a versatile building block in the synthesis of various pharmaceutical compounds.[1][2]
Core Chemical Information
Molecular Formula: C₆H₅BrFN[3][4][5]
Molecular Weight: 190.01 g/mol [3][4][5]
Physicochemical and Safety Data
The quantitative properties of this compound are summarized in the table below. This compound is a white to light brown crystalline solid and is considered a hazardous substance, requiring careful handling in a laboratory setting.[1] It may cause skin, eye, and respiratory irritation.[1][6]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [2][3][4][5][7] |
| Molecular Weight | 190.01 g/mol | [3][4][5] |
| Melting Point | 40 - 41 °C | [2][8] |
| Boiling Point | 221 °C (lit.) | [2][3] |
| Density | 1.67 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.583 (lit.) | [3] |
| Flash Point | 104 °C (closed cup) | [8] |
| CAS Number | 1003-98-1 | [2][3][5] |
Experimental Protocol: Synthesis of this compound
This section details a common laboratory method for the synthesis of this compound from 4-fluoroaniline.[3][4]
Objective: To synthesize this compound via the bromination of 4-fluoroaniline.
Materials:
-
4-fluoroaniline (8.64 mL, 58.13 mmol)
-
N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol)
-
N,N-dimethylformamide (DMF), distilled (200 mL + additional for dissolving NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-hexane
Equipment:
-
Two-necked flask
-
Stirring device
-
Dropping funnel
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[3][4]
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in a separate portion of DMF. Add this solution slowly and dropwise to the stirred solution of 4-fluoroaniline in the flask.[3][4]
-
Reaction Completion and Extraction: Once the reaction is complete (monitored by appropriate analytical techniques such as TLC), the product is extracted using dichloromethane (CH₂Cl₂).[3][4]
-
Purification: The crude product is purified by column chromatography. The eluent used is a mixture of ethyl acetate and n-hexane in a 1:4 ratio.[3][4]
-
Product Isolation: The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the target compound, this compound. This procedure has been reported to achieve a yield of 95%.[3][4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1003-98-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 2-Bromo-4-fluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring both bromine and fluorine substituents on the aniline ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a visualization of its synthesis pathway.
Physicochemical Properties
This compound is a white to light brown crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1003-98-1 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Melting Point | 41 °C[2] |
| Boiling Point | 221 °C (lit.)[3] |
| Density | 1.67 g/mL at 25 °C (lit.)[4] |
Qualitative Solubility of this compound
| Solvent | Classification |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble[1] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Dichloromethane (DCM) | Moderately Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Sparingly Soluble[1] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method provides a reliable and standardized approach to determine the solubility of this compound in a specific organic solvent at a given temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the volumetric flask containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent is fully evaporated, allow the flask to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the flask containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formulas:
-
Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100
-
Solubility (mol/L) = (Mass of solute in g / Molecular weight of solute) / Volume of solvent in L
-
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for determining solubility.
Representative Synthesis Pathway of this compound
This compound is commonly synthesized via the bromination of 4-fluoroaniline. The following diagram outlines this reaction pathway.[5]
Caption: A simplified reaction pathway for the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound is not widely published, its qualitative solubility profile indicates good solubility in common polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The understanding of its solubility, coupled with knowledge of its synthesis, is essential for the effective utilization of this versatile building block in the development of new pharmaceuticals and advanced materials.
References
Technical Guide: Physicochemical Properties of 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 2-Bromo-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its core physicochemical properties and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.
Core Physicochemical Data
The essential physical properties of this compound are summarized below. These values are critical for a range of applications, from reaction setup to purification and quality control.
| Property | Value | Citations |
| Melting Point | 41 °C | [1][2] |
| Boiling Point | 221 °C | [1][2][3][4] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following are standard laboratory protocols for these measurements.
Determination of Melting Point: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.
Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid state is recorded as the melting point. Pure substances typically exhibit a sharp melting point, while impurities will lower the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not already powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[5] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5][6]
-
Initial Rapid Determination (Optional but Recommended): Place the capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This provides a target range for a more precise measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample-loaded capillary tube.
-
Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[5]
-
Recording the Melting Range: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears (complete melting).[5] The recorded melting point should be reported as this range.
Determination of Boiling Point: Distillation Method
For a substance with a sufficient quantity (typically >5 mL), simple distillation is a standard and accurate method to determine the boiling point.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During distillation, the liquid is heated to a boil, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This equilibrium temperature is the boiling point.
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stir bar
-
Clamps and stand
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place 5-10 mL of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor distilling into the condenser.
-
Heating: Gently heat the flask. As the liquid boils, vapors will rise and surround the thermometer bulb.
-
Observation and Recording: The temperature will rise and then stabilize as the vapor fills the head of the distillation apparatus and begins to condense. Record the temperature at which the liquid is actively distilling and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point.[7]
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not 760 mmHg, the observed boiling point may need to be corrected.
Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the determination of the physicochemical properties described.
Caption: Workflow for determining melting and boiling points.
References
Spectroscopic Profile of 2-Bromo-4-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-fluoroaniline, a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in complex synthetic pathways.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₅BrFN, with a molecular weight of 190.01 g/mol .[1][2] Spectroscopic analysis confirms the presence of a substituted benzene ring containing an amine group, a bromine atom, and a fluorine atom. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum
The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, exhibits signals corresponding to the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.
| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~3.7 | Broad Singlet | - | -NH₂ |
| 2 | ~6.6 - 7.2 | Multiplet | - | Aromatic H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Spectrum
The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~102 - 150 | Aromatic C |
Note: The signals for carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3500 | N-H Stretch (asymmetric) | Medium |
| 3300 - 3400 | N-H Stretch (symmetric) | Medium |
| 1600 - 1650 | N-H Bend (scissoring) | Strong |
| 1450 - 1600 | C=C Aromatic Ring Stretch | Medium-Strong |
| 1200 - 1300 | C-N Stretch | Medium |
| 1100 - 1250 | C-F Stretch | Strong |
| 600 - 800 | C-Br Stretch | Medium-Strong |
Mass Spectrometry (MS) Data
Mass spectrometry, particularly using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in a pair of peaks (M and M+2) for bromine-containing fragments.
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]⁺ (Molecular ion with ⁷⁹Br) |
| 191 | High | [M+2]⁺ (Molecular ion with ⁸¹Br) |
| 110 | Moderate | [M - Br]⁺ (Loss of Bromine radical) |
| 83 | Moderate | Further fragmentation of the aromatic ring |
Note: The relative intensities are approximate and can vary based on the ionization method and energy.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the resolution.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[3][4] A relaxation delay of 1-2 seconds is common for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small amount of solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup:
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Instrument Setup:
-
Set the GC oven temperature program to effectively separate the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
Set the injector temperature to ensure complete vaporization of the sample without thermal decomposition.
-
Use an appropriate capillary column (e.g., a non-polar DB-5 type column).[5]
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300). Electron ionization (EI) at 70 eV is a standard method.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample, and as they elute from the column, they will enter the mass spectrometer for ionization and detection.
-
-
Data Processing:
-
The data system will generate a total ion chromatogram (TIC) and mass spectra for the peaks in the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Visualized Workflow
The logical flow of spectroscopic analysis for the characterization of an organic compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Synthesis of 2-Bromo-4-fluoroaniline from 4-fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established synthetic routes for the preparation of 2-Bromo-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The document details and compares different methodologies, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable procedure for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern allows for diverse chemical modifications, making it a crucial component in the synthesis of antihistamines, antidepressants, and antihypertensive agents.[1] This guide focuses on the synthesis of this compound starting from the readily available precursor, 4-fluoroaniline.
Comparative Analysis of Synthesis Routes
Several methods for the bromination of 4-fluoroaniline to yield this compound have been reported. The primary approaches include direct bromination using an electrophilic bromine source, a copper-catalyzed bromination, and a two-step process involving acetylation followed by bromination. A summary of the key quantitative data for these routes is presented in the table below.
| Synthesis Route | Brominating Agent | Solvent | Catalyst | Yield (%) | Purity | Reference |
| Direct Bromination | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | None | 95% | >98.0% (GC)[3] | [4][5] |
| Copper-Catalyzed Bromination | Sodium Bromide (NaBr) / Sodium Persulfate (Na2S2O8) | Acetonitrile (CH3CN) / Water (H2O) | CuSO4·5H2O | 44% | Not specified | [6] |
| Acetylation-Bromination | Hydrobromic Acid (HBr) / Oxidizing Agent | Not specified | None | 85.2% | 99.8% (HPLC) | [7] |
Experimental Protocols
Direct Bromination with N-Bromosuccinimide (NBS)
This method is a widely used and high-yielding procedure for the regioselective bromination of 4-fluoroaniline.[4][5]
Procedure:
-
In a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[4][5]
-
Slowly add a solution of N-bromosuccinimide (11.4 g, 63.95 mmol) dissolved in DMF dropwise to the stirring solution.[4][5]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, perform an extraction using dichloromethane (CH2Cl2).[4][5]
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio) to afford the pure this compound.[4][5]
Copper-Catalyzed Oxidative Bromination
This method provides an alternative route using a copper catalyst and readily available bromine sources.[6]
Procedure:
-
To a suspension of CuSO4·5H2O (0.452 g, 1.81 mmol, 25 mol%) in a mixture of CH3CN (20 mL) and H2O (10 mL) at 25 °C, add 4-fluoroaniline (7.24 mmol).[6]
-
Stir the mixture at 25 °C for 15 minutes.
-
Simultaneously add NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) and Na2S2O8 (2.41 g, 10.1 mmol, 1.4 equiv.) in three portions at 7 °C over 15 minutes.[6]
-
After the addition is complete, continue stirring the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.[6]
-
Quench the reaction by adding Na2S2O3 (572 mg, 3.62 mmol).[8]
-
Adjust the pH of the mixture to 9.0 by adding a 10% aqueous NaOH solution.[8]
-
Dilute the mixture with H2O (100 mL) and extract with ethyl acetate (100 mL).[8]
-
The organic phase is separated for further analysis and purification.
Acetylation Followed by Bromination
This two-step process involves the protection of the amino group by acetylation prior to bromination, which can offer different selectivity and handling properties.[7]
Step 1: Acetylation
-
In a suitable reactor, charge 4-fluoroaniline (3.2 kmol) and slowly add acetic anhydride (3.3 kmol) while maintaining the temperature between 105-110 °C.[7]
-
After the addition is complete, maintain the temperature for 1 hour to ensure the reaction goes to completion.[7]
-
Monitor the reaction to confirm the consumption of the starting material (< 0.5%).[7]
-
Remove the acetic acid by-product via vacuum distillation.
Step 2: Bromination
-
The resulting acetylated intermediate is then subjected to bromination using hydrobromic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide).[7]
-
The molar ratio of 4-fluoroaniline to hydrobromic acid to the oxidizing agent is typically 1: (1.0-2.0): (1.0-3.5).[7]
-
The bromination reaction is carried out at a temperature between 30 °C and 60 °C.[7]
-
Following the reaction, the mixture is cooled, and the crude product is crystallized, filtered, and washed.
-
The crude product is then recrystallized from an appropriate solvent system (e.g., 80% methanol in water) after pH adjustment to 7-8 with aqueous sodium hydroxide.[7]
-
The final product is obtained after filtration and drying.
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the specific reaction pathway for the direct bromination method.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the direct bromination of 4-fluoroaniline with NBS.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1003-98-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 1003-98-1 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 8. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
IUPAC name and synonyms for 2-Bromo-4-fluoroaniline
An In-depth Technical Guide to 2-Bromo-4-fluoroaniline for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field.
Chemical Identity
The formal identification of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and its common synonyms are provided below.
-
Synonyms :
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₅BrFN[1][2][6][7][8] |
| Molecular Weight | 190.01 g/mol [7][9] |
| CAS Number | 1003-98-1[1][2][6][7][8][9] |
| Appearance | White to light brown crystalline solid or powder[6][8] |
| Melting Point | 41 °C[8] |
| Boiling Point | 221 °C (lit.)[3][8][9] |
| Density | 1.67 g/mL at 25 °C (lit.)[3][8][9] |
| Refractive Index | n20/D 1.583 (lit.)[3][9] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[6] |
Experimental Protocols: Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the bromination of 4-fluoroaniline. A detailed experimental protocol is provided below.
Synthesis via Bromination of 4-fluoroaniline[3][7]
This procedure outlines the synthesis of this compound from 4-fluoroaniline using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
4-fluoroaniline (8.64 mL, 58.13 mmol)
-
N,N-dimethylformamide (DMF), distilled (200 mL)
-
N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-hexane
Equipment:
-
Two-necked flask
-
Stirring device
-
Dropping funnel
-
Column chromatography setup
Procedure:
-
To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[3][7]
-
Dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in DMF.[3][7]
-
Slowly add the NBS solution dropwise to the stirring solution of 4-fluoroaniline in DMF.[3][7]
-
Once the reaction is complete, perform an extraction using dichloromethane (CH₂Cl₂).[3][7]
-
The crude product is then purified by column chromatography using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio).[3][7]
-
The final product, this compound, is obtained with a high yield (typically around 95%).[3][7]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a versatile building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the development of new drugs.
It is notably used in the synthesis of:
-
Antihistamines : For example, it is an intermediate in the synthesis of fexofenadine, a second-generation antihistamine.[6]
-
Antidepressants : It is also used in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[6]
-
Antihypertensive agents [6]
-
Oncology : The structurally related compound, 4-Bromo-2-fluoroaniline, is a key intermediate in the synthesis of Vandetanib, a targeted therapy for certain types of thyroid cancer.[10]
The fluorinated nature of these building blocks can enhance the metabolic stability and binding affinity of the final drug molecule.[11]
References
- 1. This compound | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 1003-98-1 [chemicalbook.com]
- 4. 2-bromo-4-fluoro-aniline; 2-Bromo-4-fluorobenzenamine; 2-bromo-4-fluorophenylamine; this compound; 4-Bromo-4-fluoroaniline; 4-fluoro-2-bromo-aniline; 2-brom-4-fluoranilin | Chemrio [chemrio.com]
- 5. This compound/4-FLUORO-2-BROMOANILINE; | China | Manufacturer | Hangzhou ICH Biofarm Co., Ltd [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound 97 1003-98-1 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4-fluoroaniline: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals
An In-depth Technical Whitepaper
This document provides a comprehensive overview of the health and safety information for 2-Bromo-4-fluoroaniline (CAS No: 1003-98-1). It is intended for researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this compound. This guide consolidates available data on its physical and chemical properties, toxicological profile, handling and storage procedures, and emergency response measures.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₆H₅BrFN.[1][2][3] It is recognized as a versatile building block in the synthesis of various pharmaceutical compounds.[4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 190.01 g/mol | [1][2][5][6] |
| Appearance | White to light brown crystalline solid or pale yellow liquid | [4][7] |
| Melting Point | 40 - 41 °C | [1] |
| Boiling Point | 221 °C | [1][2] |
| Density | 1.67 g/mL at 25 °C | [1][2] |
| Flash Point | 104 °C (closed cup) | [1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[4] Does not mix well with water.[7] | [4][7] |
| Vapor Pressure | Not available | [7] |
Toxicological Information and Hazard Classification
Like many aromatic amines, a primary toxicological concern is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[7] This can lead to cyanosis (a bluish discoloration of the skin) and oxygen starvation.[7] The onset of symptoms may be delayed for 2 to 4 hours or longer after exposure.[1]
Chronic exposure to bromides may lead to a condition known as "bromism," with symptoms including depression, agitation, and memory loss.[7] Furthermore, many arylamines are recognized as potent poisons to the blood-forming system.[7]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Experimental Protocols for Toxicity Assessment
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, for researchers investigating the toxicological profile of this or similar aniline derivatives, standard assays can be employed. The following are examples of relevant experimental methodologies.
Assessment of Methemoglobinemia:
-
Principle: The concentration of methemoglobin in a blood sample can be quantified using a CO-oximeter, which measures the differential light absorption spectra of hemoglobin, oxyhemoglobin, and methemoglobin.[7]
-
Methodology:
-
Blood samples are collected from control and treated animal subjects into tubes containing an anticoagulant.
-
If required, red blood cells are lysed to release hemoglobin.
-
Samples are analyzed using a CO-oximeter to determine the percentage of methemoglobin.
-
Cytotoxicity Assessment (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
The cells are then exposed to varying concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for formazan formation.
-
The formazan crystals are solubilized, and the absorbance is measured at approximately 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Below is a generalized workflow for a cytotoxicity assay.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1003-98-1 [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. epa.gov [epa.gov]
- 6. This compound | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
2-Bromo-4-fluoroaniline: A Comprehensive Material Safety Data Sheet for Research Professionals
An In-depth Technical Guide
This document provides a comprehensive overview of the material safety data for 2-Bromo-4-fluoroaniline (CAS No: 1003-98-1), intended for researchers, scientists, and professionals in the field of drug development. It consolidates critical safety information, physical and chemical properties, and handling protocols to ensure safe laboratory practices.
Section 1: Chemical Identification and Physical Properties
This compound is a versatile building block used in the synthesis of various pharmaceutical compounds.[1][2] It is a white to light brown crystalline solid.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1][2][3] |
| Molecular Weight | 190.01 g/mol | [3][4][5][6][7] |
| Appearance | White or colorless to brown powder, lump, or clear liquid | [2] |
| Melting Point | 40 - 41 °C | [2][3] |
| Boiling Point | 221 °C | [2][3][8] |
| Density | 1.67 g/mL at 25 °C | [3][8] |
| Flash Point | 104 °C (closed cup) | [3][8] |
| Refractive Index | n20/D 1.583 | [5][8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[1] | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled. This substance causes skin and serious eye irritation.[4][5][8] It may also cause respiratory irritation.[1][5][8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5][8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5][8] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4] |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[5][8] |
Below is a diagram illustrating the GHS classification and the corresponding hazard statements.
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling Protocols
-
Engineering Controls : Use only outdoors or in a well-ventilated area.[3] Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.
-
Personal Protective Equipment (PPE) :
-
General Hygiene : Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[3]
Storage Protocols
-
Keep the container tightly closed.[3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
-
Store locked up.[3]
-
Keep away from sources of ignition and incompatible materials.[1]
The following diagram outlines the workflow for safe handling and storage.
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are critical in the event of exposure. Always consult a physician and show them this safety data sheet.[3]
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] Call a POISON CENTER or doctor if you feel unwell. |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] Call a POISON CENTER or doctor if you feel unwell. |
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]
-
Environmental Precautions : Do not let the product enter drains.[3]
-
Containment and Cleaning : Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[3]
The decision tree below provides a logical guide for first-aid response.
Section 5: Fire-Fighting Measures and Disposal
-
Fire Hazards : The substance is combustible.[9] A slight fire hazard exists when exposed to heat or flame.[9] Combustion products include carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[3][9]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Fire-Fighter Protection : Wear a self-contained breathing apparatus for firefighting if necessary.[3]
-
Disposal : This material and its container must be disposed of as hazardous waste.[9] All waste must be handled in accordance with local, state, and federal regulations.[9] Puncture containers to prevent re-use and bury at an authorized landfill.[9]
Section 6: Toxicological Information
While comprehensive toxicological data is not available in all sources, the primary hazards are well-defined.
-
Acute Toxicity : Harmful by inhalation, in contact with skin, and if swallowed.[9] Accidental ingestion may be harmful.[9]
-
Skin and Eye Irritation : The material is irritating to the eyes, respiratory system, and skin.[9] It can cause inflammation of the skin on contact and may accentuate pre-existing dermatitis.[9]
-
Systemic Effects : Skin contact may be harmful, with systemic effects possible following absorption.[9] Entry into the bloodstream through cuts or abrasions may produce systemic injury.[9] The substance and/or its metabolites may bind to hemoglobin, causing methemoglobinemia, a form of oxygen starvation.[9]
-
Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS for the most accurate and up-to-date information and conduct their own risk assessments before use.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-溴-4-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1003-98-1 [chemicalbook.com]
- 7. This compound 97 1003-98-1 [sigmaaldrich.com]
- 8. This compound 97 1003-98-1 [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to High-Purity 2-Bromo-4-fluoroaniline for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 2-Bromo-4-fluoroaniline, a critical building block in the synthesis of pharmaceuticals and agrochemicals. This document details commercial suppliers, key quality attributes, and standardized experimental protocols for its application and quality control, enabling researchers to source and utilize this versatile intermediate with confidence.
Commercial Suppliers and Product Specifications
High-purity this compound is available from a range of chemical suppliers. The quality and specifications of the material can vary, making careful supplier selection and incoming material analysis crucial for reproducible research and development. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Reported Purity | Physical Form | Key Identifiers |
| Sigma-Aldrich (Merck) | ≥97% | Solid | CAS: 1003-98-1, MDL: MFCD00042462[1][2] |
| Thermo Scientific Chemicals | ≥97.5% (GC), 98%, ≥98.5% (GC) | Liquid as melt, Solid | CAS: 1003-98-1, MDL: MFCD00042462[3] |
| TCI Chemicals | >98.0% (GC) | White/Colorless to Brown powder/lump/clear liquid | CAS: 1003-98-1, Product No: B1829[4][5] |
| Chem-Impex | ≥98% (GC) | White or colorless to brown powder to lump to clear liquid | CAS: 1003-98-1, MDL: MFCD00042462 |
| Hebei Yinsheng Technology | High Purity | Not specified | Not specified |
| Shanghai Quedan Biotechnology | 99%, 99.5% | Not specified | CAS: 1003-98-1 |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| CAS Number | 1003-98-1 |
| Melting Point | 41 °C |
| Boiling Point | 221 °C (lit.)[1][2] |
| Density | 1.67 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | n20/D 1.583 (lit.)[1][2] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of a Biaryl Amine
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol provides a general procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 190 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Add 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Quality Control Analysis by Gas Chromatography (GC)
To ensure the purity of this compound, a robust quality control (QC) method is essential. Gas chromatography is a standard technique for assessing the purity of volatile and thermally stable compounds like this aniline derivative.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
The purity is typically reported as the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify and quantify any significant impurities by comparing their retention times to known standards, if available. For unknown impurities, GC-Mass Spectrometry (GC-MS) can be used for structural elucidation.
Supplier Qualification and Quality Control Workflow
For professionals in drug development, a systematic approach to qualifying suppliers and ensuring the consistent quality of starting materials is paramount. The following diagram outlines a logical workflow for this process.
This guide serves as a foundational resource for the procurement and application of high-purity this compound. By leveraging the provided supplier information, implementing robust analytical methods, and following systematic reaction protocols, researchers can enhance the efficiency and reproducibility of their synthetic endeavors.
References
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the bromo and fluoro substituents on the aniline moiety in 2-Bromo-4-fluoroaniline. Understanding these electronic influences is critical for predicting the molecule's reactivity, basicity, and its behavior in biological systems, which is of paramount importance in medicinal chemistry and drug development. This document delves into the inductive and resonance effects of the substituents, presents available quantitative data on the molecule's acidity, and outlines experimental protocols for the determination of its physicochemical properties.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] The electronic properties of this molecule are governed by the interplay of three key functional groups on the benzene ring: the electron-donating amino group (-NH₂) and the two electron-withdrawing halogen substituents, a bromo group (-Br) at the ortho position and a fluoro group (-F) at the para position. The overall electron density of the aromatic ring and the basicity of the amino group are finely tuned by the balance of inductive and resonance effects exerted by these substituents.
Electronic Effects of Substituents
The electronic character of a substituted aniline is a composite of inductive and resonance effects.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the atoms. Both bromine and fluorine are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I), decreasing the electron density of the aromatic ring and the basicity of the amino group.
-
Resonance Effect (+R/-R): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring.
-
The amino group has a lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R). This effect increases the electron density at the ortho and para positions.
-
The halogen substituents (Br and F) also possess lone pairs of electrons that can be delocalized into the ring, leading to a +R effect. However, for halogens, the -I effect is generally stronger than the +R effect, resulting in an overall electron-withdrawing character.
-
In this compound, the strong -I effects of both halogens work in concert to reduce the electron density of the ring and the basicity of the amino group. The +R effect of the amino group counteracts this, activating the ring towards electrophilic aromatic substitution, although to a lesser extent than in aniline itself. The para-fluoro substituent's +R effect will also influence the electron distribution. The ortho-bromo substituent, in addition to its electronic effects, can also exert steric hindrance.
Hammett and Taft Parameters
The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. For ortho substituents, the Taft equation, which accounts for steric effects, is more appropriate.[2][3] Due to the lack of specific experimental data for the combined 2-bromo-4-fluoro substitution on aniline, we can analyze the individual substituent effects.
Table 1: Hammett and Taft Parameters for Individual Substituents
| Substituent | Position | σₚ | σₘ | F (Field/Inductive) | R (Resonance) |
| -Br | para | 0.23 | 0.39 | 0.44 | -0.17 |
| -F | para | 0.06 | 0.34 | 0.43 | -0.34 |
| -NH₂ | para | -0.66 | -0.16 | 0.02 | -0.68 |
Data sourced from standard physical organic chemistry texts.
The positive σ values for Br and F indicate their electron-withdrawing nature, while the negative σₚ value for the amino group highlights its strong electron-donating character through resonance. The Field (F) parameters for Br and F are both positive and significant, reflecting their strong inductive electron withdrawal. The negative Resonance (R) parameter for the amino group signifies its powerful electron-donating resonance effect.
Quantitative Data
The acidity constant (pKa) of the anilinium ion is a direct measure of the basicity of the aniline. A lower pKa value indicates a less basic aniline, which is a consequence of electron-withdrawing substituents destabilizing the positive charge on the anilinium ion.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| pKa | 2.60 ± 0.10 | Predicted by ChemicalBook[4] |
| Molecular Weight | 190.01 g/mol | |
| Melting Point | 41 °C | [4] |
| Boiling Point | 221 °C |
The predicted pKa of 2.60 is significantly lower than that of aniline (pKa = 4.6), indicating that the combined electron-withdrawing effects of the bromo and fluoro substituents substantially reduce the basicity of the amino group.
Experimental Protocols
Determination of pKa
The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
4.1.1. Potentiometric Titration
This method involves titrating a solution of the amine with a standard acid and monitoring the pH change.
-
Apparatus: pH meter, burette, magnetic stirrer, beaker.
-
Reagents: this compound, standardized hydrochloric acid (e.g., 0.1 M), solvent (e.g., a mixture of ethanol and water to ensure solubility).[5][6]
-
Procedure:
-
Prepare a solution of this compound of known concentration in the chosen solvent.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the aniline solution and begin titration with the standardized HCl, adding the acid in small, known increments.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of HCl added. The equivalence point can be determined from the point of inflection of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
4.1.2. UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated and unprotonated forms of the aniline.[7]
-
Apparatus: UV-Vis spectrophotometer, cuvettes, pH meter.
-
Reagents: this compound, buffer solutions of known pH.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of solutions with the same concentration of the aniline in buffers of varying pH.
-
Record the UV-Vis spectrum for each solution.
-
Identify a wavelength where the absorbance of the protonated and unprotonated forms differs significantly.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons provide insight into the electron density of the ring. The electron-withdrawing substituents will cause a downfield shift of the proton signals. The amino protons typically appear as a broad singlet.[8]
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the electronic effects of the substituents. Carbons attached to the electronegative halogens will be shifted downfield.
4.2.2. Infrared (IR) Spectroscopy
The N-H stretching vibrations of the primary amino group in aromatic amines typically appear as two bands in the region of 3300-3500 cm⁻¹.[9][10] The positions of these bands can be influenced by the electronic environment. The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm⁻¹ region.[10][11]
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. This compound CAS#: 1003-98-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. This compound(1003-98-1) 1H NMR [m.chemicalbook.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. wikieducator.org [wikieducator.org]
The Industrial Versatility of 2-Bromo-4-fluoroaniline: A Technical Guide
An in-depth exploration of the synthesis, applications, and potential of 2-Bromo-4-fluoroaniline as a pivotal building block in the pharmaceutical, agrochemical, and material science industries.
Introduction
This compound, a halogenated aromatic amine, has emerged as a critical intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline ring, imparts specific reactivity and electronic properties that are highly sought after in industrial organic synthesis. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 1003-98-1 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.02 g/mol |
| Appearance | White or colorless to brown powder or liquid |
| Melting Point | 41 °C |
| Boiling Point | 221 °C |
| Density | 1.67 g/mL at 25 °C |
| Purity | ≥ 98% (GC) |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its industrial applications. Several synthetic routes have been developed, with the bromination of 4-fluoroaniline being one of the most common and high-yielding methods.
Experimental Protocol: Synthesis of this compound from 4-Fluoroaniline
Objective: To synthesize this compound via the bromination of 4-fluoroaniline using N-bromosuccinimide (NBS).
Materials:
-
4-Fluoroaniline (1.0 equivalent)
-
N-Bromosuccinimide (1.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-Hexane
-
Two-necked flask
-
Stirring device
-
Dropping funnel
Procedure:
-
To a two-necked flask equipped with a stirring device, add 4-fluoroaniline (58.13 mmol) and 200 mL of distilled N,N-dimethylformamide (DMF).
-
Dissolve N-bromosuccinimide (63.95 mmol) in DMF and add it slowly and dropwise to the flask with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, perform an extraction using dichloromethane (CH₂Cl₂).
-
Purify the crude product by column chromatography on silica gel using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio).
-
The final product, this compound, is obtained with a typical yield of 95%.[1][2]
Synthesis Pathway:
Industrial Applications
The strategic placement of the bromo and fluoro substituents on the aniline ring makes this compound a versatile precursor for a variety of industrial products.
Pharmaceutical Industry
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[3] Its ability to participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allows for the construction of complex molecular architectures found in modern therapeutics.
a) Antihistamines: Fexofenadine
This compound is utilized in the synthesis of fexofenadine, a non-sedating second-generation antihistamine used to treat allergic rhinitis and urticaria.[3]
b) Antidepressants: Duloxetine
This compound also serves as an intermediate in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders.[3] The use of this compound provides a cost-effective and efficient route for the production of this widely prescribed medication.[3]
c) Kinase Inhibitors
Halogenated anilines are important precursors for ATP-binding site inhibitors in kinase-targeted therapies for cancer. This compound derivatives have been investigated for their potential as receptor tyrosine kinase (RTK) inhibitors.
Synthesis Workflow for Pharmaceutical Intermediates:
Agrochemical Industry
The unique electronic properties conferred by the halogen atoms in this compound make it a valuable intermediate in the development of novel agrochemicals. It is used in the synthesis of herbicides and pesticides with enhanced efficacy and selectivity. A related compound, 2-Bromo-4-chloro-6-fluoroaniline, is noted for its utility in creating next-generation agrochemicals with improved environmental profiles.
Quantitative Data for Agrochemical Applications:
| Compound Derivative | Application | Efficacy Data |
| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Herbicide | Synergistic compositions provide enhanced control of undesirable vegetation in various crops.[4] |
Material Science
This compound serves as a precursor for the synthesis of high-performance polymers and specialty dyes.[5] The incorporation of this fluorinated building block can enhance properties such as thermal stability, durability, and optical characteristics of the final materials.[5]
a) High-Performance Polymers
The reactivity of the bromo and amino groups allows for the integration of this compound into polymer backbones, leading to materials with tailored functionalities for applications in advanced coatings and specialized plastics.[5]
b) Dyes and Pigments
In the dye industry, this compound is used to create colorants with specific absorption and emission properties, contributing to vibrant and long-lasting colors in textiles and paints.[5] The fluorine substituent can enhance the photostability and color fastness of the dyes.
Key Synthetic Reactions and Protocols
The versatility of this compound stems from its ability to undergo a variety of chemical transformations. Below are detailed protocols for key reactions that are fundamental to its industrial applications.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a bromo-fluoro-substituted pyridine as a model for this compound reactivity.
Materials:
-
2-Bromo-4-fluoro-5-methylpyridine (1.0 mmol)
-
Aryl/heteroaryl boronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Isopropanol
-
Deionized water
-
Reaction flask
Procedure:
-
In a reaction flask, dissolve 2-Bromo-4-fluoro-5-methylpyridine (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Add palladium(II) acetate (0.02 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up.
-
The crude product is purified by column chromatography on silica gel to yield the coupled product. Reported yields for similar reactions are generally good to excellent.[6]
Experimental Workflow for Suzuki Coupling:
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To perform a Buchwald-Hartwig amination for the formation of a C-N bond, a key step in the synthesis of many nitrogen-containing compounds.
Materials:
-
Aryl halide (e.g., this compound) (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOtBu) (1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, amine, base, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant industrial applications. Its unique structural features enable the efficient synthesis of a wide range of products, from life-saving pharmaceuticals to high-performance materials and effective agrochemicals. The synthetic methodologies detailed in this guide, particularly cross-coupling reactions, highlight the broad utility of this compound. As research and development in these sectors continue to advance, the demand for specialized building blocks like this compound is expected to grow, further solidifying its importance in modern chemical manufacturing. The provided data and protocols serve as a foundational resource for professionals seeking to leverage the potential of this key chemical intermediate in their research and industrial processes.
References
- 1. This compound | 1003-98-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. BR102013018481A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of 2-Bromo-4-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of the versatile building block, 2-Bromo-4-fluoroaniline, in the synthesis of a range of pharmaceuticals, including antihistamines, antidepressants, and kinase inhibitors.
Introduction
This compound, a halogenated aniline derivative, has emerged as a cornerstone in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity, make it an invaluable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Synthesis
This compound serves as a key intermediate in the synthesis of several marketed drugs and investigational compounds. Its utility spans across various therapeutic areas, demonstrating its versatility as a molecular building block.
Antihistamines: The Case of Fexofenadine
Fexofenadine, a widely used second-generation antihistamine for the treatment of allergic rhinitis, can be synthesized utilizing this compound. The incorporation of this moiety is crucial for the construction of the final drug molecule. Fexofenadine acts as a selective histamine H1 receptor antagonist, preventing the pro-inflammatory effects of histamine.
Quantitative Data: Fexofenadine
| Parameter | Value | Target |
| IC50 | 246 nM[1] | Histamine H1 Receptor |
| Anti-anaphylactic IC50 | 95.5 nM[1] | In-vitro model |
Signaling Pathway: Histamine H1 Receptor
Histamine binding to the H1 receptor activates a Gq-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the physiological effects of an allergic response. Fexofenadine, as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus blocking this signaling pathway.
Caption: Histamine H1 Receptor Signaling Pathway and Fexofenadine Inhibition.
Antidepressants: The Synthesis of Duloxetine
Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is another prominent pharmaceutical whose synthesis can involve this compound as a key starting material.[2] Duloxetine functions by increasing the levels of serotonin and norepinephrine in the synaptic cleft, which are neurotransmitters known to be involved in mood regulation.[2]
Quantitative Data: Duloxetine
| Parameter | Value | Target |
| SERT Occupancy (60 mg dose) | ~82% | Serotonin Transporter |
| NET Occupancy (60 mg dose) | ~47% | Norepinephrine Transporter |
| SERT EC50 | 44.5 nM[3] | Serotonin Transporter |
| NET EC50 | 116 nM[3] | Norepinephrine Transporter |
Signaling Pathway: Serotonin and Norepinephrine Reuptake Inhibition
In the presynaptic neuron, serotonin (5-HT) and norepinephrine (NE) are released into the synaptic cleft. Their action is terminated by reuptake into the presynaptic neuron via the serotonin transporter (SERT) and norepinephrine transporter (NET), respectively. Duloxetine blocks these transporters, leading to an increased concentration of 5-HT and NE in the synaptic cleft and enhanced neurotransmission.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and protocols for the use of 2-Bromo-4-fluoroaniline as a key building block in Suzuki coupling reactions. The presence of the fluorine atom and the aniline moiety makes this substrate a valuable precursor for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The general reaction scheme is depicted below:
General Reaction Scheme:
(Where Ar represents an aryl or heteroaryl group)
Data Presentation: Reaction Conditions and Yields
The selection of catalyst, base, and solvent is critical for the success of the Suzuki coupling reaction. The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar haloanilines and fluorinated aryl bromides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Haloanilines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [1] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [1] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [1] |
| PdCl₂(dppf) (3) | --- | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | Good | [2] |
| CataCXium A palladacycle | --- | Cs₂CO₃ | 2-MeTHF | 80 | Excellent (up to 95%) | [3] |
Table 2: Influence of Base on Suzuki Coupling Yields of Bromopyridines
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[4] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[4] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[4] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[4] |
Experimental Protocols
The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.[1]
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).[1]
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Procedure using Pd(OAc)₂
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Isopropanol
-
Deionized water
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).[1]
-
Add palladium(II) acetate (0.02 mmol) to the mixture.[1]
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction can often be run open to the air.[1]
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[1]
-
After completion, cool the mixture to room temperature.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]
-
Purify the residue by flash chromatography.[1]
Visualizations
Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving several key steps.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex.[1] This is followed by transmetalation with the boronic acid, which is activated by the base.[1] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1][5]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A typical experimental workflow for a Suzuki coupling reaction is outlined below. This generalized workflow can be adapted for the specific protocols described above.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
Common issues in Suzuki coupling reactions with haloanilines include low yields, formation of byproducts, and catalyst deactivation.
-
Low Yields: This can be due to several factors including inefficient catalyst activity, poor solubility of reagents, or catalyst deactivation.[2][4] Consider screening different catalyst/ligand systems, bases, and solvents. Increasing the temperature may also improve the reaction rate, but can also lead to catalyst decomposition.[2]
-
Byproduct Formation: Common byproducts include homocoupling of the boronic acid and dehalogenation of the aryl halide.[2] To minimize homocoupling, ensure the reaction is performed under a strict inert atmosphere as oxygen can promote this side reaction.[2] Dehalogenation can occur if the catalytic cycle is stalled after oxidative addition.[2]
-
Catalyst Deactivation: The aniline nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this issue.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds derived from this compound. The protocols and data provided in this application note offer a solid starting point for researchers. However, optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve the best results for specific substrate combinations. The mild conditions and broad functional group tolerance of the Suzuki coupling make it an invaluable tool in the synthesis of complex molecules for drug discovery and development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromo-4-fluoroaniline as a reactant in the Buchwald-Hartwig amination reaction. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals and functional materials. The strategic placement of the bromo and fluoro substituents on the aniline ring makes this compound a valuable building block for introducing the 4-fluoroaniline moiety into complex molecular architectures.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[1] The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base. The choice of these components is crucial for the success of the reaction and is dependent on the specific substrates being coupled. For an electron-deficient substrate like this compound, careful selection of the catalyst system is essential to achieve high yields and selectivity.
Reaction Principle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
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Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Phosphine Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed.
-
Base: The base is required to deprotonate the amine nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be tailored to the specific amine and substrate.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used. The solvent's ability to dissolve the reagents and stabilize the catalytic species is important for an efficient reaction.
Representative Reaction Conditions
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar substrates and should serve as a starting point for optimization.
Table 1: Amination with Primary Aliphatic Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 | 18 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.3) | THF | 80 | 16 | 90-98 |
Table 2: Amination with Secondary Aliphatic Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 80-90 |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | >95 |
| Piperidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 20 | 88-96 |
Table 3: Amination with Anilines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 110 | 12 | >95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 100 | 16 | 90-98 |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.3) | Toluene | 110 | 24 | 85-95 |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the same flask, add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to this compound.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient and versatile method for the synthesis of a wide range of N-substituted 4-fluoroanilines. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, enabling the streamlined synthesis of complex molecules containing the 4-fluoroaniline scaffold. Careful optimization of the reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and purity.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-fluoroaniline. This versatile building block is of significant interest in medicinal and materials chemistry due to the strategic placement of its functional groups, which allows for selective derivatization to generate a diverse range of complex molecules. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a foundation for methodology development and optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. This compound is an attractive substrate for these transformations, featuring a reactive bromine atom for oxidative addition to the palladium catalyst, a fluorine atom that can modulate the physicochemical properties of the resulting products, and an amino group that can be a coupling partner or a directing group. These application notes provide starting points for methodology development and can be adapted for specific research and development needs.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and analogous substrates with different coupling partners.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Moderate to Good[1] |
| 2 | 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂ (2) | L1 (4) | K₂CO₃ (2.0) | Aqueous | RT | < 1 | Quantitative[2] |
| 3 | 2-Bromopyridine Derivatives | Various Boronic Acids | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | Good to Excellent |
| 4 | Ortho-bromoanilines | Various Boronic Esters | CataCXium A palladacycle (10) | - | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | - | up to 97[3] |
L1 = 2-amino-4,6-dihydroxy-pyrimidine
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | -[2] |
| 2 | 2-Bromopyridines | Volatile Amines | - | - | - | - | - | - | Good[4] |
| 3 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (1.5) | DavePhos (3.0) | NaOtBu (1.2) | Toluene | 100 | 18 | 95[5] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | [Pd(allyl)Cl]₂ (1.0) | tBuXPhos (2.0) | LHMDS (1.5) | THF | 80 | 16 | 92[5] |
Table 3: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89[6] |
| 2 | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N (1 mL) | DMF | 100 | 3 | up to 96[7] |
| 3 | 2-Bromo-4-fluorophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | Et₃N | THF | 60 | - | -[2] |
| 4 | 2-Iodo/Bromo-tellurophene | Phenylacetylene/1-Hexyne | PdCl₂(PPh₃)₂/Pd(PPh₃)₄ (2-4) | CuI (4-8) | TEA/DIPA | THF/DMF | 25-60 | 6-12 | 75-93[8] |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-aryl-4-fluoroanilines from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 4-fluoro-2-(alkynyl)anilines from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and degassed Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. organicreactions.org [organicreactions.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-4-fluoroaniline in Agrochemical Synthesis
Introduction
2-Bromo-4-fluoroaniline is a versatile halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its specific substitution pattern makes it a valuable intermediate in the development of next-generation agrochemicals, particularly in the class of anthranilic diamide insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical intermediates and elucidates the mechanism of action of the resulting active ingredients.
Application Note 1: Synthesis of a Key Intermediate for Anthranilic Diamide Insecticides
Anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are a significant class of modern crop protection agents.[2] They are characterized by their high efficacy against a range of pests and a novel mode of action.[2] The core structure of these insecticides is an anthranilic acid derivative coupled with a substituted pyrazole carboxylic acid.[3][4][5][6] this compound can serve as a starting material for the synthesis of a key substituted anthranilic acid intermediate. The following is a representative multi-step synthetic pathway.
Experimental Workflow for Intermediate Synthesis
Caption: A representative synthetic workflow from this compound to a key agrochemical intermediate.
Experimental Protocols
Step 1: Acetylation of 4-fluoroaniline to 4-fluoroacetanilide
-
Note: This is a general procedure for the acetylation of a fluoroaniline. The first step in the synthesis of 2-bromo-4-fluoroacetanilide is often the acetylation of 4-fluoroaniline, followed by bromination.
-
Procedure: In a reaction flask, add 4-fluoroaniline and glacial acetic acid. Heat the mixture to 50°C and then add acetic anhydride dropwise. After the addition, the reaction is maintained at a temperature between 55-100°C for 1-3 hours to yield the intermediate 4-fluoroacetanilide.[7]
Step 2: Bromination of 4-fluoroacetanilide to 2-Bromo-4-fluoroacetanilide
-
Procedure: To the 4-fluoroacetanilide intermediate from the previous step, add bromine dropwise at a temperature of 45-55°C. The reaction is then maintained at 50-60°C for 1-3 hours. Following this, hydrogen peroxide is added dropwise at 40-55°C, and the reaction is continued for another 1-3 hours at 50-60°C. The reaction mixture is then decolorized with sodium bisulfite and crystallized to obtain 2-bromo-4-fluoroacetanilide.[7]
Step 3: Nitration of 2-Bromo-4-fluoroacetanilide
-
Note: This is a general procedure for the nitration of a substituted acetanilide.
-
Procedure: Dissolve 2-bromo-4-fluoroacetanilide in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath. Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. Stir the reaction for 1-2 hours at this temperature. Pour the reaction mixture onto crushed ice to precipitate the product, 2'-Bromo-4'-fluoro-5'-nitroacetanilide. Filter the solid, wash with cold water until neutral, and dry.
Step 4: Reduction of the Nitro Group
-
Note: This is a general procedure for the reduction of a nitro group on an aromatic ring.
-
Procedure: Suspend the 2'-Bromo-4'-fluoro-5'-nitroacetanilide in ethanol. Add a reducing agent such as iron powder and a small amount of ammonium chloride solution (or another suitable catalyst system). Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate under reduced pressure to obtain 5'-Amino-2'-bromo-4'-fluoroacetanilide.
Step 5: Sandmeyer Reaction for Chlorination
-
Note: This protocol describes a general Sandmeyer reaction to replace an amino group with a chloro group.
-
Procedure: Dissolve the 5'-Amino-2'-bromo-4'-fluoroacetanilide in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours. Extract the product, 2'-Bromo-5'-chloro-4'-fluoroacetanilide, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Step 6: Hydrolysis of the Acetamide
-
Note: A standard procedure for the hydrolysis of an acetanilide.
-
Procedure: Reflux the 2'-Bromo-5'-chloro-4'-fluoroacetanilide in a mixture of ethanol and concentrated hydrochloric acid for several hours. After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product, 2-Bromo-5-chloro-4-fluoroaniline. Filter the solid, wash with water, and dry.
Step 7: Carbonylation to Form the Anthranilic Acid Derivative
-
Note: This is a general representation of a carbonylation reaction to form an anthranilic acid derivative. Specific catalysts and conditions are crucial for high yields.
-
Procedure: In a high-pressure reactor, combine 2-Bromo-5-chloro-4-fluoroaniline, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF). Pressurize the reactor with carbon monoxide (CO) and heat to the desired temperature (e.g., 100-150°C). Maintain the reaction under pressure for several hours. After cooling and depressurizing the reactor, the reaction mixture is worked up to isolate the 2-Amino-4-bromo-5-fluorobenzoic acid derivative.[2]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroaniline | Acetic anhydride, Glacial acetic acid | Glacial acetic acid | 55-100 | 1-3 | >90[7] |
| 2 | 4-Fluoroacetanilide | Bromine, Hydrogen peroxide | Glacial acetic acid | 50-60 | 2-6 | >90[7] |
| 3 | 2-Bromo-4-fluoroacetanilide | Conc. Nitric acid, Conc. Sulfuric acid | Sulfuric acid | 0-10 | 1-2 | Typically high |
| 4 | 2'-Bromo-4'-fluoro-5'-nitroacetanilide | Iron powder, Ammonium chloride | Ethanol/Water | Reflux | 2-4 | Typically high |
| 5 | 5'-Amino-2'-bromo-4'-fluoroacetanilide | Sodium nitrite, Copper(I) chloride, HCl | Water | 0-5 | 1-3 | Variable |
| 6 | 2'-Bromo-5'-chloro-4'-fluoroacetanilide | Hydrochloric acid | Ethanol/Water | Reflux | 2-4 | Typically high |
| 7 | 2-Bromo-5-chloro-4-fluoroaniline | CO, Palladium catalyst, Ligand, Base | DMF | 100-150 | 4-12 | Variable |
Application Note 2: Mechanism of Action of Anthranilic Diamide Insecticides
The intermediates synthesized from this compound are used to produce anthranilic diamide insecticides. These insecticides have a unique mode of action, targeting the ryanodine receptors (RyRs) in insects.[8][9][10][11][12][13]
Ryanodine receptors are large ion channels located on the sarcoplasmic reticulum of muscle cells.[14][15] Their primary function is to regulate the release of intracellular calcium (Ca²⁺) stores, which is a critical step in muscle contraction.[14][15]
Signaling Pathway of Ryanodine Receptor Activation and Inhibition
Caption: Mechanism of ryanodine receptor activation by anthranilic diamide insecticides.
Mechanism Explained:
-
Normal Function: In a healthy insect, a nerve signal leads to the depolarization of the muscle cell membrane. This activates the ryanodine receptor, causing it to open and release a controlled amount of Ca²⁺ from the sarcoplasmic reticulum. This calcium influx triggers muscle contraction. Afterward, the calcium is pumped back into the sarcoplasmic reticulum, and the muscle relaxes.
-
Insecticide Action: Anthranilic diamide insecticides bind to a specific site on the insect ryanodine receptor.[10][11] This binding locks the receptor in an open state, leading to a continuous and uncontrolled leakage of Ca²⁺ from the sarcoplasmic reticulum.[9]
-
Result: The uncontrolled release of calcium depletes the internal stores, leading to cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect.[9] A key advantage of this class of insecticides is their high selectivity for insect RyRs over mammalian receptors, contributing to their favorable safety profile.[8][10]
References
- 1. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 3. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 6. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The novel mode of action of anthranilic diamide insecticides : Ryanodine receptor activation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 13. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-4-fluoroaniline in Dye and Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-4-fluoroaniline as a versatile building block in the synthesis of high-performance azo dyes and advanced polymers, including polyanilines and polyimides. The unique electronic properties conferred by the bromo and fluoro substituents make this compound an attractive starting material for creating materials with enhanced thermal stability, specific optical properties, and improved durability.[1]
Application in Azo Dye Synthesis
This compound serves as a valuable precursor for the synthesis of azo dyes. The presence of the amine group allows for diazotization, a key step in forming the chromophoric azo group (-N=N-). The electron-withdrawing nature of the bromine and fluorine atoms can influence the color, lightfastness, and overall stability of the resulting dye.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye from this compound
This protocol is a representative procedure for the synthesis of an azo dye using this compound, based on general diazotization and coupling reactions.
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.9 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.7 g (10 mmol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.
Step 2: Coupling Reaction with N,N-dimethylaniline
-
In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of a 1 M hydrochloric acid solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with vigorous stirring.
-
Make the reaction mixture alkaline (pH 8-9) by the slow addition of a 10% aqueous sodium hydroxide solution. A colored precipitate of the azo dye should form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
Data Presentation: Expected Product Characteristics
| Parameter | Expected Value |
| Product Name | 4-((2-Bromo-4-fluorophenyl)diazenyl)-N,N-dimethylaniline |
| Appearance | Colored solid (e.g., red, orange) |
| Yield | 85-95% (Illustrative) |
| Melting Point | 150-160 °C (Illustrative) |
| λmax (in Ethanol) | 450-500 nm (Illustrative) |
Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from this compound.
Application in Polymer Synthesis
This compound is a key monomer for synthesizing advanced polymers such as polyanilines and polyimides. The incorporation of fluorine and bromine atoms into the polymer backbone can significantly enhance properties such as thermal stability, flame retardancy, and solubility in organic solvents, and can also tune the electronic properties.[1]
2.1. Polyaniline Synthesis
Experimental Protocol: Chemical Oxidative Polymerization of this compound
This protocol describes a general method for the synthesis of poly(this compound) via chemical oxidative polymerization.
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1.9 g (10 mmol) of this compound to 100 mL of 1 M hydrochloric acid.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the monomer is completely dissolved.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Prepare a solution of 2.28 g (10 mmol) of ammonium persulfate in 20 mL of 1 M hydrochloric acid and cool it to 0-5 °C.
-
Add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes with continuous stirring.
-
Maintain the reaction temperature at 0-5 °C for 24 hours to allow for polymerization. A dark-colored precipitate will form.
-
Collect the polymer by vacuum filtration and wash it extensively with 1 M hydrochloric acid, followed by deionized water, and finally with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 48 hours.
Data Presentation: Expected Polymer Properties
| Parameter | Expected Value |
| Polymer Name | Poly(this compound) |
| Appearance | Dark green or black powder |
| Yield | 70-85% (Illustrative) |
| Conductivity | 10⁻⁵ to 10⁻³ S/cm (Doped state, Illustrative) |
| Thermal Stability (TGA) | Onset of decomposition > 300 °C (Illustrative) |
Workflow for Polyaniline Synthesis
Caption: General workflow for the synthesis of poly(this compound).
2.2. Polyimide Synthesis
Fluoro- and bromo-substituted anilines are used in the synthesis of high-performance polyimides to enhance solubility, lower the dielectric constant, and improve thermal properties. This compound can be used as a diamine monomer or as a component in a more complex diamine structure.
Experimental Protocol: Two-Step Synthesis of a Polyimide
This protocol outlines the synthesis of a polyimide using a diamine derived from this compound and a commercial dianhydride.
Step 1: Synthesis of Poly(amic acid)
-
In a dry 250 mL three-necked flask under a nitrogen atmosphere, dissolve 10 mmol of a custom diamine synthesized from this compound in 50 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0 °C.
-
Slowly add 10 mmol of a dianhydride (e.g., pyromellitic dianhydride, PMDA) in several portions to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add 40 mmol of acetic anhydride and 20 mmol of pyridine as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100 °C for 24 hours.
Data Presentation: Expected Polyimide Properties
| Parameter | Expected Value |
| Appearance | Light yellow to amber film or powder |
| Inherent Viscosity | 0.5-1.5 dL/g (in DMAc at 30 °C, Illustrative) |
| Glass Transition Temp. (Tg) | > 250 °C (Illustrative) |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂, Illustrative) |
| Dielectric Constant | < 3.0 (at 1 MHz, Illustrative) |
Workflow for Polyimide Synthesis
Caption: Two-step synthesis of a polyimide from a diamine derived from this compound.
References
experimental procedure for the synthesis of fexofenadine using 2-Bromo-4-fluoroaniline
Application Note and Experimental Protocol for the Synthesis of Fexofenadine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not yield a documented experimental procedure for the synthesis of fexofenadine commencing directly from 2-Bromo-4-fluoroaniline. The following protocol details a well-established synthetic route to fexofenadine starting from a related brominated aromatic precursor, methyl 2-(4-bromophenyl)-2-methylpropanoate. This alternative pathway is provided to guide researchers in the synthesis of fexofenadine, employing common and well-documented chemical transformations.
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Its synthesis has been approached through various routes, often involving the construction of its key structural features: a substituted phenyl ring bearing an α,α-dimethylacetic acid moiety, a hydroxylated butyl chain, and a diphenylmethylpiperidine group. This document outlines a detailed experimental procedure for an efficient and scalable synthesis of fexofenadine hydrochloride. The described pathway commences with commercially available starting materials and proceeds through key intermediates to afford the final active pharmaceutical ingredient.
Overall Synthetic Strategy
The synthesis of fexofenadine hydrochloride is a multi-step process. A common and effective strategy involves the coupling of a substituted phenyl precursor with a piperidine derivative. The following protocol is based on a convergent synthesis approach, where key fragments of the fexofenadine molecule are synthesized separately and then combined.
Experimental Protocols
Step 1: Friedel-Crafts Acylation for the Synthesis of a Key Intermediate
A crucial step in many fexofenadine syntheses is the Friedel-Crafts acylation to introduce the butyryl side chain onto the aromatic ring. While not starting from this compound, the following is a representative procedure for this type of reaction.
Reaction: Friedel-Crafts acylation of a substituted benzene with 4-chlorobutyryl chloride.
Materials:
-
Substituted benzene (e.g., α,α-dimethyl phenylacetate)
-
4-chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing dichloromethane (150 ml) and anhydrous aluminum chloride (66.9 g, 0.504 mol), stir to partially dissolve the AlCl₃.
-
Cool the mixture to -5 to 0°C.
-
Add 4-chlorobutyryl chloride (56.6 g, 0.402 mol) dropwise over 2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring for 20 minutes.
-
Add the substituted benzene (e.g., α,α-dimethyl phenylacetate, 38.4 g, 0.201 mol) dropwise over 2 hours, keeping the temperature around 0°C.
-
Stir the reaction mixture for an additional 3 hours at 0°C.
-
Slowly add 300 ml of ice water to quench the reaction, followed by 100 ml of dichloromethane.
-
Stir for 20 minutes and then separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 100 ml).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 ml), deionized water (200 ml), and brine (200 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the acylated product.[1]
Step 2: N-Alkylation with α,α-diphenyl-4-piperidinemethanol (Azacyclonol)
This step involves the coupling of the previously synthesized intermediate with the piperidine moiety.
Materials:
-
Keto-ester intermediate from Step 1
-
α,α-diphenyl-4-piperidinemethanol (azacyclonol)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
4-Methyl-2-pentanone or Toluene
Procedure:
-
Dissolve the keto-ester intermediate (0.10 mol) in 4-methyl-2-pentanone (100 ml).
-
Add α,α-diphenyl-4-piperidinemethanol (azacyclonol), potassium carbonate (34.5 g, 0.25 mol), and a catalytic amount of potassium iodide (0.2 g).
-
Heat the mixture to 90°C and reflux for 4-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in toluene (100 ml) and wash with water (100 ml).
-
Extract the aqueous layer with toluene (2 x 50 ml).
-
Combine the organic layers, dry over a suitable drying agent, and concentrate.
-
The crude product can be purified by crystallization.
Step 3: Reduction of the Ketone
The ketone functionality is reduced to a secondary alcohol in this step.
Materials:
-
Product from Step 2
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Add the product from Step 2 (14 kg) to methanol (110 kg) in a suitable reactor and stir.
-
Cool the mixture to 5°C.
-
Add sodium borohydride (1.06 kg) in portions, maintaining the temperature.
-
After the addition, allow the mixture to warm to 20-30°C and continue to react for 1 hour.[2]
-
The reaction is then worked up to isolate the reduced product.
Step 4: Hydrolysis of the Ester to Fexofenadine
The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding fexofenadine.
Materials:
-
Product from Step 3
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
To the reaction mixture from the previous step, add a solution of sodium hydroxide (4.2 kg) in water (16.8 kg).
-
Heat the mixture to reflux until the reaction is complete (approximately 4 hours), as indicated by the dissolution of solids.[2]
-
Add activated carbon (0.2 kg) and continue to reflux for 30 minutes.
-
Filter the hot solution and cool the filtrate to 10°C.
-
Acidify the filtrate by dropwise addition of 6 mol/L hydrochloric acid to a pH of 2.5.
-
Add purified water (94 kg) and stir for 2 hours to precipitate the product.
-
Collect the solid by centrifugation or filtration.
-
Dry the wet cake under vacuum at 50-60°C to obtain crude fexofenadine hydrochloride.
Step 5: Purification of Fexofenadine Hydrochloride
The crude product can be purified by recrystallization.
Materials:
-
Crude fexofenadine hydrochloride
-
Acetone
Procedure:
-
Add the crude fexofenadine hydrochloride (13 kg) to acetone (67 kg) in a reactor.
-
Heat the suspension to reflux for 3 hours.
-
Cool the mixture to room temperature.
-
Collect the purified product by centrifugation or filtration.
-
Dry the filter cake at 50-60°C in a vacuum drying oven to yield the final product.[2]
Data Presentation
The following table summarizes typical yields for the key steps in fexofenadine synthesis, as reported in the literature for analogous reactions.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Friedel-Crafts Acylation | α,α-dimethyl phenyl acetate ethanol | 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate | 90.6 |
| 2 | N-Alkylation | 4-(4-chlorobutyryl)-α, α-dimethylphenylacetic acid methyl ester | 2-(4-(4-(4-cyano-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester | 86.5 - 90.1 |
| 3 & 4 | Reduction & Hydrolysis | Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetate | Fexofenadine Hydrochloride (crude) | 89.5 |
| 5 | Purification | Crude Fexofenadine Hydrochloride | Pure Fexofenadine Hydrochloride | 88.5 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the described synthesis.
Caption: Synthetic workflow for fexofenadine hydrochloride.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Duloxetine
Note on the Specified Starting Material: The requested synthesis of duloxetine from 2-Bromo-4-fluoroaniline is not a recognized or documented route in the provided search results or the broader chemical literature. The established and widely practiced laboratory and industrial syntheses of duloxetine commence from different starting materials, most commonly 2-acetylthiophene. This document will therefore detail the well-established synthetic pathway from 2-acetylthiophene.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1][2] This application note provides a detailed protocol for the laboratory-scale synthesis of duloxetine hydrochloride, following a common synthetic route starting from 2-acetylthiophene. The synthesis involves a multi-step process including a Mannich reaction, stereoselective reduction of a ketone, resolution of a racemic alcohol, etherification, and demethylation.[1]
Overall Synthetic Scheme
The synthesis of duloxetine from 2-acetylthiophene can be summarized in the following key steps:
-
Mannich Reaction: 2-Acetylthiophene is reacted with dimethylamine hydrochloride and paraformaldehyde to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.[1][3]
-
Reduction: The resulting ketone is reduced to the corresponding racemic alcohol, (±)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, using a reducing agent such as sodium borohydride.[1][4]
-
Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer, (S)-(-)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, typically through diastereomeric salt formation with a chiral acid like (S)-(+)-mandelic acid.[1]
-
Etherification: The resolved (S)-alcohol is coupled with 1-fluoronaphthalene in the presence of a strong base like sodium hydride to form (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine.[1]
-
Demethylation: The tertiary amine is demethylated to the secondary amine, duloxetine, using a reagent such as phenyl chloroformate followed by hydrolysis.[1][5]
-
Salt Formation: The duloxetine free base is converted to the more stable hydrochloride salt.[5][6]
Data Presentation
| Step | Reaction | Key Reagents | Product | Typical Yield | Purity |
| 1 | Mannich Reaction | 2-Acetylthiophene, Dimethylamine HCl, Paraformaldehyde | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | Not Specified | Not Specified |
| 2 | Reduction | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one, Sodium Borohydride | (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | Not Specified | Not Specified |
| 3 | Resolution | (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, (S)-(+)-Mandelic Acid | (S)-(-)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | Not Specified | >98.5% ee[4] |
| 4 | Etherification | (S)-(-)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, 1-Fluoronaphthalene, NaH | (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | Not Specified | Not Specified |
| 5 | Demethylation | (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, Phenyl Chloroformate, NaOH | Duloxetine Base | Not Specified | Not Specified |
| 6 | Salt Formation | Duloxetine Base, HCl in Isopropanol | Duloxetine Hydrochloride | High | >99.8%[5] |
Experimental Protocols
Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
-
To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde.
-
Add a suitable solvent (e.g., a lower alcohol).
-
Heat the mixture to reflux and maintain for a period sufficient to complete the reaction (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or used directly in the next step.
Step 2: Synthesis of (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
-
Dissolve the crude 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Portion-wise, add sodium borohydride, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic alcohol.
Step 3: Resolution of (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
-
Dissolve the racemic alcohol in a suitable solvent (e.g., acetone or a mixture of solvents).
-
In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in the same solvent.
-
Add the mandelic acid solution to the racemic alcohol solution.
-
Allow the mixture to stand, promoting the crystallization of the diastereomeric salt.
-
Filter the precipitated salt and wash with a small amount of cold solvent.
-
To obtain the free (S)-alcohol, treat the diastereomeric salt with a weak inorganic base (e.g., sodium bicarbonate solution) and extract with an organic solvent.
-
Dry the organic extract and concentrate to yield (S)-(-)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.
Step 4: Synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
To this suspension, add a solution of (S)-(-)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol in the same solvent dropwise, maintaining the temperature at around 0-5 °C.
-
After the addition, allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.
-
Add 1-fluoronaphthalene to the reaction mixture.
-
Heat the mixture to an elevated temperature (e.g., 80-100 °C) and maintain until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 5: Synthesis of Duloxetine (Demethylation)
-
Dissolve (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine in a suitable solvent such as toluene.
-
Add a base, for instance, diisopropylethylamine.
-
Add phenyl chloroformate dropwise at room temperature.
-
Stir the reaction mixture for a few hours until the formation of the carbamate intermediate is complete.[5]
-
The carbamate intermediate is then hydrolyzed using a base like sodium hydroxide in a solvent such as dimethyl sulfoxide to yield the duloxetine free base.[5]
-
After completion of the hydrolysis, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude duloxetine base.
Step 6: Formation of Duloxetine Hydrochloride
-
Dissolve the crude duloxetine base in a suitable solvent like ethyl acetate or isopropanol.
-
Add a solution of hydrochloric acid in isopropanol or ethyl acetate dropwise with stirring.
-
The duloxetine hydrochloride will precipitate out of the solution.
-
Stir the slurry for a period to ensure complete precipitation.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain pure duloxetine hydrochloride.[6]
Visualizations
Caption: Overall synthetic workflow for Duloxetine HCl.
Caption: Key chemical transformations in the synthesis of Duloxetine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 6. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is catalyzed by palladium and copper complexes and is valued for its mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials.[1][3]
2-Bromo-4-fluoroaniline is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The ortho-amino group provides a handle for further functionalization, such as the construction of heterocyclic scaffolds like indoles. The Sonogashira coupling of this substrate allows for the introduction of an alkynyl moiety, which can serve as a key intermediate for further transformations or as a critical component of the final target molecule.
This document provides detailed protocols and reaction conditions for the Sonogashira coupling of this compound with terminal alkynes.
Reaction Principle: The Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound).
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2-alkynyl-4-fluoroaniline product and regenerate the active Pd(0) catalyst.
Illustrative Data: Reaction Conditions for Sonogashira Coupling
The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with a model terminal alkyne, such as phenylacetylene. These conditions are based on established protocols for similar aryl bromides.[3][4]
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | PPh₃ (if needed) | Et₃N or DIPA | THF or DMF | 50-70 | 12-24 | 75-90 |
| 2 | Pd(PPh₃)₄ (3-5) | CuI (5-10) | - | Et₃N | Toluene | 80-100 | 8-16 | 80-95 |
| 3 | Pd(OAc)₂ (2) | CuI (4) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 85-98 |
| 4 | PdCl₂(dppf) (3) | CuI (6) | - | Piperidine | Acetonitrile | 60-80 | 18 | 70-88 |
Note: The data presented is illustrative of typical results for similar substrates and may vary based on the specific terminal alkyne, reaction scale, and purity of reagents.
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (optional, depending on the palladium catalyst)
-
Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq) under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) to the flask, followed by the amine base (e.g., Et₃N, 2-3 eq). The mixture is typically degassed by bubbling with an inert gas for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-fluoroaniline.
Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
2-Bromo-4-fluoroaniline: A Versatile Building Block in Modern Organic Synthesis
Introduction: 2-Bromo-4-fluoroaniline is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and an amino group for further functionalization, makes it a highly sought-after starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. This compound serves as an excellent substrate for these palladium-catalyzed reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner (R-B(OH)2) | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 90-98 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 80-92 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 190 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines. This compound is a suitable aryl halide for this reaction, enabling the synthesis of diverse substituted anilines.
General Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination:
| Amine (R1R2NH) | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 85-94 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | THF | 80 | 82-90 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 190 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 14 mg)
-
XPhos (0.03 mmol, 14 mg)
-
Sodium tert-butoxide (1.5 mmol, 144 mg)
-
Toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add toluene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography.
Application in the Synthesis of Quinolines
This compound can be utilized in the synthesis of substituted quinolines, a core structure in many pharmaceuticals. The Friedländer annulation and the Gould-Jacobs reaction are common methods for this transformation. For instance, 8-bromo-6-fluoroquinolines can be synthesized, which are valuable intermediates for further functionalization.
General Reaction Scheme (Gould-Jacobs):
-
Condensation of this compound with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal cyclization of the resulting intermediate.
-
Saponification and decarboxylation to yield the quinolone.
Experimental Protocol: Synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline
Materials:
-
This compound (1.0 mmol, 190 mg)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 mmol, 238 mg)
-
Diphenyl ether (5 mL)
-
Ethanol (10 mL)
-
Sodium hydroxide (4.0 mmol, 160 mg)
-
Water (10 mL)
-
Concentrated Hydrochloric Acid
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound in ethanol. Add diethyl ethoxymethylenemalonate and heat the mixture at reflux for 2 hours. Remove the ethanol under reduced pressure.
-
Cyclization: Add diphenyl ether to the residue and heat the mixture to 250 °C for 30 minutes. Cool the reaction mixture and add hexane to precipitate the product. Filter the solid and wash with hexane.
-
Saponification: Suspend the crude product in a solution of sodium hydroxide in water and heat at reflux for 1 hour.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation: The isolated carboxylic acid can be decarboxylated by heating in a high-boiling solvent like diphenyl ether to afford 8-bromo-6-fluoro-4-hydroxyquinoline.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and desired outcomes.
Application Notes and Protocols for Developing Novel Kinase Inhibitors with a 2-Bromo-4-fluoroaniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important families of drug targets.[3][4][5] Kinase inhibitors have emerged as a cornerstone of targeted therapy, with numerous approved drugs demonstrating significant clinical success.[4][6]
The design of potent and selective kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are amenable to chemical modification and can effectively interact with the ATP-binding site of kinases. The 2-Bromo-4-fluoroaniline moiety represents such a scaffold. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a fluorine atom to modulate electronic properties and metabolic stability, makes it a valuable starting point for building diverse inhibitor libraries.[7][8] A notable example of a related scaffold is 4-bromo-2-fluoroaniline, an intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used to treat medullary thyroid cancer.[9]
These application notes provide a comprehensive overview, experimental protocols, and data presentation guidelines for the development of novel kinase inhibitors utilizing the this compound scaffold.
Key Synthetic Strategies
The this compound scaffold is readily elaborated using modern cross-coupling methodologies, which are fundamental to contemporary drug discovery. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed reactions, allowing for the strategic introduction of various aryl and heteroaryl groups to explore structure-activity relationships (SAR).
Two of the most powerful and commonly employed methods are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the connection of the aniline core to a wide range of boronic acids and esters.[10]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of additional amine functionalities.[7]
These reactions provide a robust platform for generating diverse libraries of compounds for screening and lead optimization.
Caption: General synthetic workflow for elaborating the this compound scaffold.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of novel compounds should be evaluated against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for potency. Data should be presented in a clear, tabular format to facilitate comparison. Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.[11]
Table 1: Illustrative Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | Compound IC50 (nM) | Staurosporine IC50 (nM) |
|---|---|---|---|
| BFA-001 | Kinase A | 12 | 5 |
| Kinase B | 350 | 10 | |
| Kinase C | >10,000 | 20 | |
| BFA-002 | Kinase A | 85 | 5 |
| Kinase B | 98 | 10 |
| | Kinase C | 8,500 | 20 |
Note: Data are for illustrative purposes to demonstrate effective presentation.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and evaluation of kinase inhibitors.
Protocol 1: Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general method for coupling an arylboronic acid to the this compound scaffold.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[10]
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[10]
-
Stir the reaction mixture at reflux (80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 24 hours.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][12]
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.[10]
-
Characterize the final product using NMR Spectroscopy and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assays that quantify the amount of ADP produced, which is directly proportional to kinase activity.[11] The ADP-Glo™ Kinase Assay is a common example.
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Synthesized inhibitor (e.g., BFA-001)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[11]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well or 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[11]
-
Kinase Reaction:
-
In a well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO-only control.
-
Add 2.5 µL of the kinase solution (containing the kinase enzyme in assay buffer).
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30 °C for 60 minutes.[11]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 3: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses an inhibitor's ability to block a specific signaling pathway within a cellular context by measuring the phosphorylation status of a downstream substrate.[3][13]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Synthesized inhibitor
-
Pathway activator (e.g., EGF for EGFR pathway)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if required, to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of the inhibitor (and a DMSO control) for 1-2 hours.
-
Stimulate the cells with an appropriate activator (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase activity.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein as a loading control.
-
-
Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation relative to the control.
Visualizations: Workflows and Pathways
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Synthetic Pathways to Bioactive Molecules from 2-Bromo-4-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4-fluoroaniline is a versatile starting material in medicinal chemistry, offering two reactive sites for diversification: a bromine atom amenable to cross-coupling reactions and an amino group for amidation or C-N bond formation. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final bioactive molecule. These application notes provide detailed protocols for the synthesis of a potent kinase inhibitor scaffold from this compound, utilizing key palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Kinase inhibitors are a critical class of targeted therapeutics, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The methodologies described herein provide a framework for the synthesis of novel kinase inhibitors based on a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in many FDA-approved drugs.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step sequence to construct the target bioactive molecule. The first step is a Buchwald-Hartwig amination to couple this compound with a suitable heterocyclic core. The second step is a Suzuki-Miyaura coupling to introduce further molecular diversity by functionalizing the bromine atom.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-(2-Bromo-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate 1)
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
This compound (1.0 equiv.)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Cesium Carbonate, Pd₂(dba)₃, and Xantphos.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, Intermediate 1.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the Final Bioactive Molecule
This protocol describes the palladium-catalyzed C-C cross-coupling of Intermediate 1 with an arylboronic acid.
Materials:
-
N-(2-Bromo-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate 1) (1.0 equiv.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Intermediate 1, the arylboronic acid, Potassium Carbonate, and Pd(PPh₃)₄.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization to afford the final bioactive molecule.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Step | Reaction | Starting Material (1.0 equiv) | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Buchwald-Hartwig | This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75 | >95 (by LCMS) |
| 2 | Suzuki-Miyaura | Intermediate 1 | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 8 | 82 | >98 (by HPLC) |
Table 2: Representative Biological Activity of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors
| Target Kinase | IC₅₀ (nM) |
| EGFR | 15 |
| VEGFR2 | 25 |
| PDGFRβ | 30 |
| SRC | 50 |
Note: The biological activity data is representative of this class of compounds and serves as a benchmark for the potential efficacy of newly synthesized molecules.
Biological Context: Kinase Signaling Pathway
The synthesized molecules are designed to target protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer. Inhibition of these kinases blocks downstream signaling pathways responsible for cell proliferation and angiogenesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. The protocols detailed in these application notes for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide a robust and adaptable framework for the generation of novel kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. The ability to readily diversify the structure at two key positions allows for the systematic exploration of structure-activity relationships, which is essential for the optimization of lead compounds in drug discovery programs.
Application Notes & Protocols: Scale-Up Synthesis of 2-Bromo-4-fluoroaniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Bromo-4-fluoroaniline is a critical building block in the synthesis of numerous pharmaceutical compounds, agrochemicals, and functional materials.[1][2] Its derivatives are key intermediates in the production of drugs such as the antihistamine fexofenadine and the antidepressant duloxetine.[1] Transitioning the synthesis of this compound and its derivatives from laboratory scale to industrial production presents several challenges, including maintaining yield and purity, managing thermal safety, and developing efficient purification methods. These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of this compound derivatives, focusing on robust and scalable methodologies.
Key Considerations for Scale-Up Synthesis
Scaling a chemical synthesis from the benchtop to a manufacturing plant requires careful consideration of factors that may be negligible at a smaller scale. For halogenated anilines, these factors are critical for a safe, efficient, and cost-effective process.
-
Reaction Route Selection: The choice of synthetic route is paramount. While laboratory methods may prioritize novelty or ease of execution, industrial routes prioritize cost, safety, atom economy, and robustness. For instance, direct bromination of 4-fluoroaniline is common in labs, but an industrial process might favor a two-step route involving acetylation to control regioselectivity and improve handling.[3]
-
Reagent and Solvent Selection:
-
Reagents: Reagents like N-Bromosuccinimide (NBS), commonly used in lab-scale synthesis, may be less cost-effective for large-scale production than liquid bromine.[4] However, handling bromine on a large scale introduces significant safety and engineering challenges. The use of oxidizing agents like hydrogen peroxide in conjunction with hydrobromic acid can be an effective alternative.[5]
-
Solvents: Solvents used in the lab, such as N,N-dimethylformamide (DMF), can be difficult to recover and purify, making them less ideal for industrial applications.[6] Solvents like chlorobenzene, toluene, or even glacial acetic acid are often preferred for their cost, boiling points, and ease of handling in large reactors.[3]
-
-
Process Control and Safety:
-
Thermal Management: Bromination reactions are typically exothermic. Inadequate heat transfer in large reactors can lead to thermal runaways or the formation of impurities.[7] Precise temperature control is crucial.
-
Mixing and Mass Transfer: Ensuring efficient mixing is vital, especially in heterogeneous reactions. Poor agitation can lead to localized "hot spots" and inconsistent reaction progress.[7]
-
-
Work-up and Purification:
-
Purification Method: Column chromatography, a standard laboratory purification technique, is generally not feasible for large-scale industrial production. Scalable methods such as recrystallization and distillation are preferred.[3]
-
Waste Management: The environmental impact and cost of waste disposal are significant at scale. Processes should be designed to minimize solvent use and by-product formation.
-
Synthesis Workflow and Methodologies
A successful scale-up follows a logical progression from initial lab-scale experiments to full-scale manufacturing. The workflow ensures that potential issues are identified and addressed before significant resources are committed.
References
- 1. nbinno.com [nbinno.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 4. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 6. This compound | 1003-98-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromo-4-fluoroaniline. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and a summary of reaction parameters to help improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic bromination of 4-fluoroaniline. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] An alternative approach involves the protection of the amino group via acetylation, followed by bromination and subsequent deprotection.[3][4]
Q2: Why is controlling the reaction temperature so critical?
A2: The amino group in 4-fluoroaniline is a strong activating group, making the aromatic ring highly reactive towards electrophilic substitution.[3][5] Lowering the reaction temperature, often to between 0°C and -10°C, helps to moderate the reaction rate. This increased control minimizes the formation of undesired di-brominated byproducts and enhances the selectivity for the mono-brominated product.[5]
Q3: Which brominating agent is recommended for this synthesis?
A3: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂).[5] NBS is a solid, which makes it easier and safer to handle than liquid bromine. It also tends to provide higher regioselectivity, leading to a cleaner reaction profile with fewer byproducts under optimized conditions.[5] Other systems, such as hydrobromic acid in the presence of an oxidizing agent, have also been used to suppress the formation of di-bromo impurities.[6]
Q4: What are the common impurities, and how can they be minimized?
A4: The most common impurity is 2,6-dibromo-4-fluoroaniline, which arises from the high reactivity of the starting material.[5] To minimize this, several strategies can be employed:
-
Slow Reagent Addition: Add the brominating agent dropwise over an extended period to avoid localized high concentrations.[5]
-
Low Temperature: Maintain a low reaction temperature (e.g., 0°C) during the addition.[5]
-
Protecting Groups: Acetylate the amine group to reduce its activating influence before bromination.[3][4]
-
Choice of Solvent: Using a non-polar solvent can decrease the concentration of the active electrophile.[3][4]
Q5: How is the final product typically purified?
A5: Purification of this compound is commonly achieved through column chromatography, using a solvent system such as ethyl acetate and n-hexane.[1][2] Recrystallization from a suitable solvent like an ethanol/water mixture is another effective method for obtaining a high-purity product.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Mechanical loss during workup or purification. | 1. Monitor the reaction using TLC or LC-MS to ensure the starting material is fully consumed.[5] 2. Optimize reaction conditions (lower temperature, slow addition of brominating agent) to improve selectivity.[5] 3. Ensure efficient extraction and careful handling during purification steps. |
| High Levels of Di-bromo Impurity (2,6-dibromo-4-fluoroaniline) | 1. Reaction temperature is too high. 2. Brominating agent was added too quickly. 3. Molar ratio of brominating agent is too high. | 1. Perform the addition of the brominating agent at a reduced temperature (0°C to -10°C).[5] 2. Add the brominating agent solution dropwise over at least one hour.[5] 3. Use a slight excess (approx. 1.05-1.1 equivalents) of the brominating agent. |
| Reaction is Uncontrolled or Exothermic | The amino group in 4-fluoroaniline strongly activates the ring, leading to a highly exothermic and fast reaction.[8] | 1. Maintain strict temperature control using an ice-salt bath.[5] 2. Add the brominating agent slowly and portion-wise. 3. Ensure efficient stirring to dissipate heat evenly. |
| Formation of Other Isomers | While the primary product is this compound, minor amounts of other isomers can form if reaction control is poor. | 1. Use a milder brominating agent like NBS, which offers better regioselectivity.[5] 2. Consider a protection-deprotection strategy of the amine group to better direct the bromination.[3] |
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes different reaction conditions and their reported outcomes for the synthesis of this compound and related compounds.
| Starting Material | Brominating Agent | Solvent | Temperature | Key Conditions | Reported Yield | Reference |
| 4-Fluoroaniline | N-Bromosuccinimide (NBS) | DMF | Not specified | Slow, dropwise addition of NBS solution. | 95% | [1][2] |
| 4-Fluoroaniline (as Acetanilide) | Hydrobromic Acid / Oxidizing Agent | Not specified | 30-60°C | Two-step process: acetylation then bromination. | Yield improved by 5-10% (vs. Br₂ method) | [6] |
| 3-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | Anhydrous DMF | -10°C to 0°C | Slow addition (>1 hour) at low temperature. | High selectivity for mono-brominated product. | [5] |
| 4-Fluoroaniline (as Acetanilide) | Bromine / Hydrogen Peroxide | Glacial Acetic Acid | 50-60°C | Two-step process with post-bromination oxidation. | >90% conversion | [7] |
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a high-yield synthesis method.[1][2]
Materials:
-
4-Fluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
N,N-dimethylformamide (DMF), distilled
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EA)
-
n-Hexane (Hx)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (e.g., 58.13 mmol) in distilled DMF (200 mL).
-
Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (e.g., 63.95 mmol) in a sufficient amount of DMF.
-
Bromination: Cool the flask containing the 4-fluoroaniline solution in an ice bath. Slowly add the NBS solution dropwise to the stirred aniline solution over a period of 1-2 hours, ensuring the internal temperature is maintained at or below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:4 ratio) to yield pure this compound.[1]
Visualizations
Experimental Workflow for Direct Bromination
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1003-98-1 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 7. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
purification of crude 2-Bromo-4-fluoroaniline by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-bromo-4-fluoroaniline by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My crude this compound is a dark oil or solid. How can I remove the color?
A1: The discoloration of anilines is often due to the formation of colored byproducts from oxidation. To address this, you can treat the crude product with activated carbon during recrystallization. The activated carbon will adsorb many of the colored impurities. Add a small amount of activated carbon to the hot solution of your crude product before the hot filtration step. Be aware that using too much activated carbon can lead to a decrease in your final yield due to the adsorption of the desired product.
Q2: The compound dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?
A2: This is a common issue that can arise from a few factors:
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Too much solvent was used: If the solution is not saturated at a lower temperature, crystals will not form. To resolve this, you can evaporate some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.
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Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it thermodynamically should at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth. Alternatively, if you have a small crystal of pure this compound, you can add it to the solution as a "seed crystal" to initiate crystallization.
Q3: My product is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an oily layer instead of solid crystals. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To remedy this, try the following:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation of the solution.
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Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which will favor the formation of crystals over oil.
Q4: My final product yield is very low. What are the likely causes?
A4: A low yield can be attributed to several factors throughout the recrystallization process:
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Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve your crude product.
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Premature crystallization: If crystals form during the hot filtration step, you will lose a portion of your product. To prevent this, ensure that your filtration apparatus (funnel and filter paper) is pre-heated, and perform the filtration as quickly as possible.
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Incomplete crystallization: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can help to increase the yield.
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Washing with too much cold solvent: Washing the collected crystals is necessary to remove impurities, but using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Q5: How do I choose the best solvent for recrystallization?
A5: The ideal recrystallization solvent is one in which your compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, which is soluble in organic solvents like methanol and ethanol and practically insoluble in water, a mixed solvent system is often effective. An ethanol/water mixture is a good starting point. The experimental protocol below details how to determine the optimal solvent ratio.
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Water | Practically Insoluble | Very Sparingly Soluble | Can be used as an anti-solvent in a mixed solvent system. |
| Ethanol | Soluble | Very Soluble | A good primary solvent for a mixed solvent system with water. |
| Methanol | Soluble[1] | Very Soluble | A good candidate for a primary solvent.[1] |
| Acetone | Soluble | Very Soluble | May be too good of a solvent, potentially leading to lower yields. |
Experimental Protocols
This protocol provides a detailed methodology for the purification of crude this compound by recrystallization using a mixed solvent system of ethanol and water.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Magnetic stirrer and stir bar
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Buchner funnel and vacuum flask
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Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating. Continue adding hot ethanol portion-wise until the solid is completely dissolved.
-
-
Decolorization (Optional):
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If the solution is significantly colored, remove it from the heat and add a small amount of activated carbon.
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Gently reheat the mixture to boiling for a few minutes while stirring.
-
-
Hot Filtration:
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If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is critical to keep the solution hot during this step to prevent premature crystallization. Use a pre-heated funnel and flask.
-
-
Crystallization:
-
Reheat the filtered solution to ensure all the compound is dissolved.
-
Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (this is the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as your final solvent mixture) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (the melting point of pure this compound is around 41 °C) to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Reactions with 2-Bromo-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound and how can I purify it?
A1: Common impurities in this compound can include unreacted starting materials from its synthesis, such as 4-fluoroaniline, and byproducts like over-brominated species (e.g., 2,6-dibromo-4-fluoroaniline). Residual solvents from the synthesis and purification, like N,N-dimethylformamide (DMF), may also be present.[1][2]
For purification, column chromatography is a highly effective method.
Table 1: Recommended Solvents for Column Chromatography Purification of this compound
| Eluent System | Ratio (v/v) | Reference |
| Ethyl acetate : n-hexane | 1 : 4 | [1][2] |
A general protocol for purification is detailed in the Experimental Protocols section.
Q2: My reaction involving this compound is not proceeding to completion. What are the possible causes?
A2: Incomplete conversion can be due to several factors:
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Purity of Starting Material: Ensure your this compound is free from significant impurities.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can leave starting material unreacted.
-
Catalyst Activity (for cross-coupling reactions): In reactions like Buchwald-Hartwig amination, the palladium catalyst's activity is crucial. Ensure the catalyst is not deactivated and the correct ligand is used.[3][4]
-
Incomplete Diazotization (for Sandmeyer reactions): In a Sandmeyer reaction, the initial conversion of the aniline to the diazonium salt is critical. Ensure proper temperature control (typically 0-5 °C) and the correct stoichiometry of sodium nitrite and acid.
Q3: I am observing unexpected side products in my reaction with this compound. What are the likely culprits?
A3: The nature of the side products will depend on the specific reaction.
-
For Amide Coupling Reactions: A common side reaction involves the amine reacting with the coupling reagent to form a guanidinium byproduct. If your carboxylic acid is chiral, you may also face issues with epimerization.
-
For Buchwald-Hartwig Amination: A potential side reaction is the hydrodehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen.[4] The choice of base and ligand is critical to minimize this and other side reactions.
-
For Sandmeyer Reactions: The mechanism of the Sandmeyer reaction is believed to involve radical intermediates, which can lead to the formation of biaryl byproducts.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
If you are experiencing low yields when coupling this compound with a carboxylic acid, consider the following troubleshooting steps.
Table 2: Troubleshooting Low Yields in Amide Coupling
| Potential Cause | Recommended Action |
| Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC). Ensure you are using the correct stoichiometry (typically 1.1-1.5 equivalents). |
| Deactivation of this compound. | The amine can be protonated by the carboxylic acid. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. |
| Steric Hindrance. | If either the carboxylic acid or the aniline is sterically hindered, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a different coupling strategy, such as conversion of the carboxylic acid to an acyl fluoride.[7] |
| Presence of water. | Ensure all glassware is dry and use anhydrous solvents. Water can hydrolyze the activated carboxylic acid intermediate. |
Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: Troubleshooting workflow for low amide coupling yields.
Issue 2: Byproduct Formation in Buchwald-Hartwig Amination
If you are observing significant byproduct formation in the Buchwald-Hartwig amination of this compound, consult the following guide.
Table 3: Minimizing Byproducts in Buchwald-Hartwig Amination
| Byproduct/Issue | Potential Cause | Recommended Action |
| Hydrodehalogenation (replacement of Br with H). | Inefficient reductive elimination from the palladium complex. | Optimize the ligand and base combination. Sterically hindered phosphine ligands often promote the desired C-N bond formation. |
| Catalyst decomposition (formation of palladium black). | High reaction temperatures or incompatible reagents. | Lower the reaction temperature if possible. Screen different palladium precursors and ligands. |
| Complex mixture of products. | The reaction may be sensitive to the choice of solvent and base. | Toluene is a commonly used solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are often effective.[3] |
Decision Tree for Buchwald-Hartwig Optimization
Caption: Decision tree for optimizing Buchwald-Hartwig reactions.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel.
-
Prepare the Slurry: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Load the Column: Carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Elute the column with a mixture of ethyl acetate and n-hexane (1:4 v/v).[1][2]
-
Collect Fractions: Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Activate the Carboxylic Acid: In a dry, inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM. Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Add the Amine: Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for a Sandmeyer Reaction
-
Diazotization: Dissolve this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HBr, HCl). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO2) (1.0-1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Copper(I) Salt Solution: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuBr, CuCl, CuCN) in the corresponding acid.
-
Addition: Slowly add the cold diazonium salt solution to the copper(I) salt solution. Vigorous evolution of nitrogen gas is typically observed.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by distillation or column chromatography.
References
- 1. This compound | 1003-98-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. scribd.com [scribd.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
side reactions and byproducts in the bromination of 4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-fluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my bromination of 4-fluoroaniline resulting in multiple products, primarily a dibrominated species?
A1: The amino group (-NH₂) of the aniline is a strong activating group in electrophilic aromatic substitution reactions. This high reactivity makes the aromatic ring highly susceptible to polysubstitution. In the case of 4-fluoroaniline, direct bromination often leads to the formation of 2,6-dibromo-4-fluoroaniline as a major byproduct alongside the desired monobrominated product, 2-bromo-4-fluoroaniline.[1][2] Controlling the reaction conditions is crucial to favor monosubstitution.
Q2: How can I selectively synthesize this compound and minimize the formation of the 2,6-dibromo byproduct?
A2: To achieve selective monobromination, you can employ several strategies:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can provide higher selectivity for monobromination.[3]
-
Control stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a stoichiometric amount (1.0 equivalent) or slightly less is critical to prevent over-bromination.[3]
-
Low temperature: Performing the reaction at lower temperatures (e.g., 0°C to room temperature) can help to control the reaction rate and improve selectivity.[4]
-
Protecting the amino group: While not always necessary with milder reagents, acetylation of the amino group to form 4-fluoroacetanilide can be a highly effective strategy. The N-acetyl group is less activating than the amino group, allowing for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.[1][2]
Q3: My reaction is turning dark brown or black. What is causing this and how can I prevent it?
A3: The formation of a dark-colored reaction mixture often indicates oxidation of the aniline starting material or product. The amino group is susceptible to oxidation, especially with stronger brominating agents or in the presence of impurities. This can lead to the formation of polymeric tar-like substances and a decrease in the yield of the desired product.
-
Prevention:
-
Use purified reagents and solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Use milder brominating agents like NBS.
-
Maintain the recommended reaction temperature; avoid excessive heating.
-
Q4: I am observing a poor yield of my desired brominated product. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Polysubstitution: As discussed, the formation of dibrominated and other polybrominated byproducts is a common cause of low yields for the desired monobrominated product.[1]
-
Oxidation: The oxidation of the starting material or product can lead to the formation of undesired byproducts and reduce the overall yield.
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product loss during workup: The brominated anilines can be volatile. Ensure proper handling during extraction and solvent removal steps to prevent product loss.
Q5: How can I effectively separate the monobrominated product from the dibrominated byproduct?
A5: The separation of this compound from 2,6-dibromo-4-fluoroaniline can be challenging due to their similar polarities.
-
Column chromatography: Careful column chromatography on silica gel is the most common method for separation. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) with a shallow gradient can effectively separate the isomers.
-
Recrystallization: In some cases, fractional recrystallization may be employed to purify the desired product, although this can be less efficient if the product mixture is close to eutectic.
Quantitative Data on Product Distribution
The regioselectivity of the bromination of 4-fluoroaniline is highly dependent on the reaction conditions. The following table summarizes reported product distributions.
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature | Product Ratio (this compound : 2,6-dibromo-4-fluoroaniline) | Reference |
| 4-Fluoroaniline | NaBr / Na₂S₂O₈ | CuSO₄·5H₂O / CH₃CN:H₂O | 7°C to 25°C | 63 : 37 | [5] |
| 4-Fluoroaniline | N-Bromosuccinimide | N,N-dimethylformamide (DMF) | Room Temperature | 95% Yield (Monobrominated) | [6] |
| 4-Fluoroaniline | Bromine | Not specified | Not specified | 2,6-dibromo-4-fluoroaniline is the principal product | [2] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using NBS [6]
-
Materials:
-
4-Fluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-Hexane
-
-
Procedure:
-
In a two-necked flask equipped with a stirring device, dissolve 4-fluoroaniline (58.13 mmol) in 200 mL of distilled DMF.
-
Slowly add a solution of N-bromosuccinimide (63.95 mmol) in DMF dropwise to the stirred solution at room temperature.
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Monitor the reaction to completion using TLC.
-
Upon completion, perform an extraction using dichloromethane.
-
Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate: n-hexane (1:4) to yield this compound.
-
Reported Yield: 95%
-
Protocol 2: Synthesis of 2,6-Dibromo-4-fluoroaniline
While a specific high-yield protocol for the direct dibromination of 4-fluoroaniline was not found in the provided search results, a general approach can be inferred from the tendency of anilines to undergo polybromination.
-
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Bromine (Br₂) (≥ 2.0 eq)
-
Acetic acid or other suitable solvent
-
-
Procedure (General Approach):
-
Dissolve 4-fluoroaniline in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add at least two equivalents of bromine dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by neutralization and extraction.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Reaction pathways in the bromination of 4-fluoroaniline.
Caption: Troubleshooting workflow for the bromination of 4-fluoroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Reactions with 2-Bromo-4-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-fluoroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Suzuki reactions with this compound, presented in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the this compound starting material. What are the potential causes and how can I resolve this?
Answer: Low to no conversion is a frequent challenge, often stemming from issues within the catalytic cycle. The electron-withdrawing nature of the fluorine atom and the coordinating potential of the aniline group in this compound can complicate the reaction.[1][2]
Here is a systematic approach to troubleshoot this issue:
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Verify Inert Atmosphere: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst and phosphine ligands, and promote undesirable side reactions like the homocoupling of the boronic acid.[3][4]
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Evaluate the Catalyst System: The choice of palladium precursor and ligand is critical for activating the aryl bromide.
-
Problem: The oxidative addition step, which is often rate-limiting, may be inefficient.[2] Additionally, the aniline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4][6]
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Solution: Screen different catalyst systems. For challenging substrates like ortho-substituted anilines, modern catalyst systems are often superior.[7]
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Buchwald Ligands/Precatalysts: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can facilitate oxidative addition and sterically shield the palladium center.[5][8] Air- and moisture-stable G3 or G4 precatalysts are highly effective.[5]
-
Palladacycles: Pre-formed palladacycles, such as CataCXium® A Pd G3, have demonstrated unique effectiveness in coupling reactions with unprotected ortho-bromoanilines.[7][8]
-
-
-
Assess the Base and Solvent: The base is crucial for the transmetalation step, and the solvent impacts solubility and catalyst stability.
-
Problem: An inappropriate base may not be strong or soluble enough to facilitate the transfer of the organic group from the boron atom to the palladium complex.[2]
-
Solution: Screen a panel of bases. For electron-deficient aryl bromides, stronger bases are often required.[8]
-
Bases: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like potassium carbonate (K₂CO₃).[8] Ensure the base is finely powdered to maximize surface area.[3]
-
Solvents: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, 2-MeTHF, or THF, often with a small amount of water (e.g., a 4:1 or 10:1 ratio) which can sometimes be beneficial.[3][7]
-
-
-
Increase Catalyst Loading: While the goal is optimization, an initial low catalyst loading might be insufficient for a challenging substrate.
Question 2: I am observing significant byproduct formation, particularly homocoupling of my boronic acid and dehalogenation of the this compound. How can I minimize these side reactions?
Answer: Side reactions compete with the desired cross-coupling, consuming starting materials and reducing yield. Their presence often points to specific issues in the reaction setup or conditions.
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Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together.
-
Cause: The primary cause is the presence of oxygen in the reaction mixture.[4] It can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[1]
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Mitigation: The most critical step is to ensure a rigorously inert atmosphere through proper degassing of all reagents and solvents and maintaining the reaction under Argon or Nitrogen.[3][4]
-
-
Dehalogenation: This is the reduction of this compound to 4-fluoroaniline.
-
Cause: This side reaction can happen if the catalytic cycle stalls after the oxidative addition step.[1][3] The palladium complex may then react with a hydride source in the mixture (sometimes the solvent or base) followed by reductive elimination.[1]
-
Mitigation: Optimizing the ligand, base, and solvent to ensure the subsequent transmetalation step is faster than competing side reactions is key. Using a more robust catalyst system can often resolve this.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.
Data Presentation
Table 1: Typical Catalyst Systems and Conditions for Suzuki Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ | PPh₃ or SPhos | 2 - 5 | K₂CO₃ (2-3) | Toluene/H₂O | 80 - 110 | A common starting point, but may be less effective for this substrate.[4][10] |
| Pd₂(dba)₃ | XPhos or SPhos | 1 - 3 | K₃PO₄ (2-3) | 1,4-Dioxane | 90 - 110 | Bulky, electron-rich ligands improve performance with challenging substrates.[4][8] |
| Pd(PPh₃)₄ | (none) | 5 | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 - 100 | A classic, pre-formed Pd(0) catalyst.[9][10] |
| XPhos Pd G3/G4 | (integral) | 0.5 - 2.5 | Cs₂CO₃ or K₃PO₄ (2-3) | 2-MeTHF or Dioxane | 70 - 110 | Highly active precatalysts, excellent for difficult couplings.[7][11][12] |
| CataCXium A Pd G3 | (integral) | 5 - 10 | Cs₂CO₃ (2) | 2-MeTHF | 80 - 100 | Shown to be uniquely effective for unprotected ortho-bromoanilines.[7] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This procedure provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature is essential for achieving maximum yield.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2–1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 eq.).[4]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a desired concentration (e.g., 0.1 M).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and/or ligand to the mixture. If using a solid catalyst, it can be added in step 1 under a flow of inert gas.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90–100 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for optimizing Suzuki coupling reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[10]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new Suzuki reaction with this compound? A1: For an initial screening, a catalyst loading of 2-5 mol% is a robust starting point.[4][10] If the reaction proceeds successfully, you can then attempt to lower the loading incrementally (e.g., to 1 mol%, 0.5 mol%, etc.) to find the optimal level. Some modern, highly active catalysts can function at much lower loadings, but it's best to establish reactivity first.[11][13]
Q2: Can I run this reaction open to the air? A2: It is strongly discouraged. Performing the Suzuki-Miyaura coupling under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.[3] Oxygen can lead to significant side reactions, most notably the homocoupling of the boronic acid, and can deactivate the catalyst.[4]
Q3: My catalyst turns black during the reaction. Is this normal? A3: The formation of finely divided, catalytically inactive palladium metal, known as palladium black, is a visible sign of catalyst decomposition or agglomeration.[9] While some color change is expected, a rapid change to a black suspension early in the reaction often indicates a problem, such as an excessively high temperature or an inappropriate ligand-to-metal ratio.[3][9]
Q4: Is a boronic acid or a boronic ester (like a pinacol ester) better for this reaction? A4: Boronic esters, particularly pinacol esters (Bpin), are often preferred because they exhibit greater stability than their corresponding boronic acids.[2] They are less prone to the side reaction of protodeboronation, which can be a significant issue under the basic, sometimes aqueous, conditions of the Suzuki coupling.[2][3]
Q5: How does the fluoro-substituent on the aniline ring affect the reaction? A5: The fluorine atom is electron-withdrawing, which generally makes the aryl bromide more reactive towards the initial oxidative addition step, which is often beneficial.[1] However, the overall electronic nature of the substrate, including the electron-donating aniline group, influences the entire catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Preventing Dehalogenation of 2-Bromo-4-fluoroaniline in Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of dehalogenation when using 2-Bromo-4-fluoroaniline in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling, and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of 4-fluoroaniline. This is problematic because it consumes the starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: What is the primary cause of dehalogenation in palladium-catalyzed reactions?
A2: Dehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This reactive intermediate can transfer a hydride to the aryl halide, leading to the dehalogenated byproduct. Several sources can generate these Pd-H species:
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Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydrides, especially at elevated temperatures.[1][2]
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Solvents: Protic solvents like alcohols or solvents that can degrade, such as dimethylformamide (DMF), can act as hydride donors.[1][2]
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Water: The presence of trace amounts of water can react with bases or other reagents to generate hydride sources.[1][2][3]
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Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids, can also contribute to the formation of Pd-H.[1][2]
Q3: How can the choice of catalyst and ligand minimize dehalogenation?
A3: The ligand is a critical component for preventing dehalogenation. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, dppf) are highly recommended.[1][2][4] These ligands accelerate the desired reductive elimination step—the final step that forms the product—making it kinetically favored over the competing dehalogenation pathway.[1][5]
Q4: Which bases are less likely to cause dehalogenation?
A4: To minimize dehalogenation, it is advisable to switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases.[2] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions as they are less prone to generating hydride species.[1][2]
Q5: What is the impact of temperature and reaction time on this side reaction?
A5: Higher temperatures and prolonged reaction times can significantly increase the rate of dehalogenation.[1] It is best to run reactions at the lowest possible temperature that still allows for an efficient conversion rate.[1] Close monitoring of the reaction's progress by TLC, GC-MS, or LC-MS is recommended to avoid unnecessarily long reaction times after the starting material has been consumed.
Troubleshooting Guide
Problem: Analysis of the crude reaction mixture shows a significant peak corresponding to 4-fluoroaniline.
Use the following workflow to diagnose and solve the dehalogenation issue.
Caption: Troubleshooting workflow for dehalogenation.
Optimized Reaction Conditions
The following table summarizes recommended starting conditions to minimize dehalogenation for common cross-coupling reactions involving this compound.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Coupling |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos or XPhos (3-4 mol%) | XPhos or RuPhos (3.5 mol%) | P(o-tol)₃ (4 mol%) |
| Base (equiv.) | K₃PO₄ (2.0)[1][6] | Cs₂CO₃ (1.5) or K₃PO₄ (2.0)[1][7] | Et₃N (1.5) or DIPEA (1.5)[8][9] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous)[2][4] | Toluene or 1,4-Dioxane (anhydrous) | Acetonitrile or DMF (anhydrous) |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
| Key Consideration | Use boronic esters for increased stability and to avoid protodeboronation.[6] | Ensure the amine coupling partner is pure. | Use a slight excess of the alkene component.[9] |
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation by using a weaker base and a bulky, electron-rich ligand.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
-
Procedure:
-
In a glovebox or under a strict argon atmosphere, add the palladium precatalyst, ligand, and K₃PO₄ to an oven-dried Schlenk tube.[2]
-
Add this compound and the arylboronic acid to the tube.[2]
-
Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the aryl halide.[1][2]
-
Seal the tube and heat the mixture to 80-100 °C.[2]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]
-
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a milder carbonate base to suppress the formation of palladium-hydride species.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.[8]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude material by column chromatography.
-
Protocol 3: Optimized Heck Coupling
This protocol uses standard Heck conditions, emphasizing the importance of an anhydrous environment.
-
Reagents:
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This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.4 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous acetonitrile
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.[9]
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous, degassed acetonitrile, the alkene, and triethylamine via syringe.[9]
-
Seal the tube and heat to 100 °C for 18-24 hours, monitoring by TLC or GC-MS.[9]
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography.
-
Dehalogenation Pathway Visualization
The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction versus the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
managing temperature control in 2-Bromo-4-fluoroaniline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of 2-Bromo-4-fluoroaniline, with a specific focus on managing temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include the direct bromination of 4-fluoroaniline and a two-step process involving the acetylation of 4-fluoroaniline followed by bromination.[1][2][3] Direct bromination often utilizes N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF).[1][2] The two-step method first protects the amino group via acetylation and then introduces the bromine atom.
Q2: Why is temperature control so critical during the synthesis of this compound?
A2: Temperature control is crucial to manage the reaction rate, prevent the formation of impurities (such as di-brominated products), and ensure the safety of the procedure.[4] Exothermic reactions, common in bromination, can lead to runaway reactions if not properly managed. For instance, in some protocols, a lower initial temperature is maintained to control selectivity, followed by an increase in temperature to drive the reaction to completion.[4]
Q3: What are the typical temperature ranges for the bromination of 4-fluoroaniline or its acetylated derivative?
A3: The optimal temperature range depends on the specific reagents and method used. For the bromination of 4-fluoroacetanilide using bromine, the addition is often controlled between 30-40°C or 45-55°C.[5][6] In copper-catalyzed oxidative bromination, an initial temperature of 7°C is used to prevent over-bromination, later raised to 25°C to ensure complete reaction.[4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods help in determining the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Monitor the reaction closely using TLC or GC. 2. If starting material is still present, consider extending the reaction time. 3. A slight, gradual increase in reaction temperature may be necessary if extended time is ineffective. | Complete consumption of starting material and an increased yield of the desired product. |
| Sub-optimal Temperature | 1. Review the experimental protocol for the recommended temperature range. 2. For exothermic reactions, ensure efficient cooling during reagent addition. 3. For reactions requiring heating, ensure uniform and stable temperature control. | Improved reaction selectivity and reduced formation of byproducts, leading to a higher yield. |
| Formation of Di-brominated Byproducts | 1. Lower the initial reaction temperature during the addition of the brominating agent.[4] 2. Ensure slow, dropwise addition of the brominating agent.[1][2] | Minimized formation of di-bromo impurities and improved purity of the final product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Material | 1. Optimize reaction conditions (time and temperature) to ensure full conversion. 2. Employ a suitable purification method, such as column chromatography or recrystallization.[1][2] | Isolation of the pure this compound. |
| Formation of Isomeric Byproducts | 1. Adjust the reaction temperature to enhance regioselectivity. 2. Utilize a purification technique with high resolving power, such as column chromatography with an optimized solvent system.[1][2] | Separation of the desired isomer from unwanted byproducts. |
Experimental Protocols
Method 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the synthesis of this compound from 4-fluoroaniline.[1][2]
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Preparation : In a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).
-
Bromination : While stirring, slowly add a solution of N-bromosuccinimide (11.4 g, 63.95 mmol) dissolved in DMF dropwise. Maintain the temperature between 0-5°C during the addition using an ice bath.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up : Quench the reaction by adding water. Extract the product with dichloromethane (CH2Cl2).
-
Purification : Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain this compound.[1][2]
Method 2: Two-Step Synthesis via Acetylation and Bromination
This protocol is a general representation based on several patented procedures.[5][6]
Step 1: Acetylation of 4-fluoroaniline
-
Preparation : In a reaction flask, dissolve 4-fluoroaniline in a suitable solvent like dichloromethane.
-
Acetylation : Cool the solution to 0-5°C and add acetic anhydride dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Isolation : Remove the solvent under reduced pressure to obtain 4-fluoroacetanilide.
Step 2: Bromination of 4-fluoroacetanilide
-
Preparation : Dissolve the 4-fluoroacetanilide from the previous step in a suitable solvent.
-
Bromination : Control the temperature between 30-40°C while adding bromine dropwise.[5]
-
Reaction : After the addition, maintain the temperature and stir for 1-3 hours.[6]
-
Work-up and Purification : Quench the reaction, neutralize, and extract the product. Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Temperatures and Yields for Different Synthesis Methods
| Method | Starting Material | Brominating Agent | Temperature | Reported Yield | Reference |
| Direct Bromination | 4-fluoroaniline | N-Bromosuccinimide | Not specified, but dropwise addition suggests cooling is necessary. | 95% | [1][2] |
| Copper-Catalyzed Oxidative Bromination | 2-Nitroaniline (as a model) | NaBr / Na2S2O8 | 7°C initially, then 25°C | 95% (assay yield) | [4] |
| Two-Step (Bromination of Acetanilide) | 4-fluoroacetanilide | Bromine | 30-40°C | Not explicitly stated for this specific product, but the method is detailed. | [5] |
| Two-Step (Bromination of Acetanilide) | 4-fluoroacetanilide | Bromine / Hydrogen Peroxide | 45-55°C for bromine addition, then 50-60°C | Not explicitly stated for this specific product, but the method is detailed. | [6] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. This compound | 1003-98-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 6. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-fluoroaniline Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Bromo-4-fluoroaniline and its derivatives using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound derivatives on a silica gel column?
A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. A common ratio used for this compound itself is ethyl acetate:n-hexane = 1:4. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.
Q2: Why is my this compound derivative streaking or tailing on the silica gel column?
Anilines are basic compounds and can interact strongly with the acidic silanol groups present on the surface of silica gel. This interaction can lead to poor separation, streaking, and low recovery of the product.
Q3: How can I prevent my aniline derivative from streaking on the column?
To minimize streaking and improve separation, you can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your mobile phase. Alternatively, using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel can also be effective.
Q4: What should I do if my compound is not eluting from the column?
If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate. If the compound still does not elute, it may have decomposed on the silica gel.
Q5: How much crude sample can I load onto my column?
The loading capacity depends on the difficulty of the separation and the type of silica gel used. A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations, a higher ratio may be necessary. For automated flash chromatography systems, the loading capacity can range from 1-10% of the sorbent weight for standard spherical silica, and up to 20% for high-capacity spherical silica.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound. A less polar solvent system will increase retention and may improve separation from less polar impurities. |
| The column is overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity. A very slow, shallow gradient elution may also improve separation. | |
| Product Tailing or Streaking | Strong interaction between the basic aniline and acidic silica gel. | Add 0.5-2% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. |
| Use a less acidic stationary phase such as neutral alumina or amine-functionalized silica. | ||
| For more polar anilines, consider reversed-phase (C18) chromatography with a slightly basic mobile phase. | ||
| Low Recovery of Product | The compound is irreversibly adsorbed onto the silica gel. | Add triethylamine to the eluent to improve recovery. |
| The chosen eluent is not polar enough to elute the product. | Gradually increase the polarity of the eluent. | |
| The compound may have decomposed on the silica gel. | Test for compound stability on a TLC plate before running the column. If it is unstable, consider using a deactivated stationary phase or an alternative purification method. | |
| Colored Impurities in the Final Product | Trace amounts of oxidized impurities. | Pass the material through a short plug of silica gel using a non-polar eluent. Treatment with activated charcoal followed by filtration and recrystallization can also be effective. |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Column Chromatography of this compound Derivatives
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting Point) | n-Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) |
| Mobile Phase Additive | 0.1 - 1% (v/v) Triethylamine (to prevent tailing) |
| Target Rf on TLC | 0.2 - 0.4 |
| Column Loading (Crude:Silica) | 1:50 to 1:100 (w/w) |
Table 2: Alternative Stationary Phases for Purifying Basic Anilines
| Stationary Phase | Rationale for Use |
| Neutral Alumina | Less acidic than silica gel, reducing strong interactions with basic compounds. |
| Amine-functionalized Silica | The surface is modified to be basic, which improves peak shape and recovery of basic analytes. |
| Reversed-Phase (C18) Silica | Suitable for more polar aniline derivatives. A slightly basic mobile phase can improve peak shape. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a typical procedure for purifying a this compound derivative using flash column chromatography.
1. Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
n-Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Mobile Phase Selection:
-
Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value between 0.2 and 0.4.
-
If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent.
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton.
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the surface.
-
Drain the excess solvent until the solvent level is just at the top of the upper sand layer. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading (for samples with poor solubility in the mobile phase): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Begin collecting fractions in an orderly manner.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
6. Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude mixture and, if available, a pure standard.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.
7. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
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// Edges start -> problem; problem -> streaking; streaking -> add_tea [label=" Yes"]; streaking -> poor_sep [label=" No"]; add_tea -> re_evaluate; streaking -> alt_stationary [label=" If persists"]; alt_stationary -> re_evaluate;
poor_sep -> optimize_mp [label=" Yes"]; poor_sep -> no_elution [label=" No"]; optimize_mp -> re_evaluate; poor_sep -> shallow_grad [label=" If persists"]; shallow_grad -> re_evaluate;
no_elution -> increase_pol [label=" Yes"]; no_elution -> check_stability [label=" If persists"]; increase_pol -> re_evaluate; check_stability -> alt_stationary;
re_evaluate -> end; } .dot Caption: Troubleshooting workflow for purifying this compound derivatives.
addressing poor solubility of 2-Bromo-4-fluoroaniline in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoroaniline, focusing on challenges related to its solubility in reaction media.
Troubleshooting Guide: Addressing Poor Solubility
Issue: Low reaction conversion or slow reaction rate, suspecting poor solubility of this compound.
This is a common issue encountered when this compound, a solid at room temperature, fails to dissolve sufficiently in the chosen reaction solvent, limiting its availability to react.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting solubility issues.
Detailed Troubleshooting Steps:
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Visual Inspection: Observe the reaction mixture. Is the this compound fully dissolved, or is there a significant amount of solid material present? If undissolved solid is visible, solubility is likely a contributing factor to the poor reaction performance.
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Solvent Selection: The choice of solvent is critical. While quantitative solubility data is not extensively published, qualitative information and successful reaction examples can guide your selection.
-
Good Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving this compound.
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Moderate Solvents: Polar protic solvents such as ethanol , methanol , and acetone are also reported to be effective.[1]
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Potentially Poor Solvents: Non-polar solvents like hexanes and toluene are less likely to be effective. The solubility in moderately polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) may be limited and might require heating.
-
-
Temperature Adjustment: Increasing the reaction temperature can significantly improve the solubility of this compound.
-
Protocol: Gradually heat the reaction mixture to the desired temperature while monitoring for dissolution. Ensure the temperature is compatible with the stability of all reactants and reagents. Many reactions involving similar anilines are heated to temperatures between 50-100°C to ensure solubility and increase the reaction rate.
-
-
Co-solvent System: If a single solvent system is not effective or not ideal for the reaction conditions, a co-solvent system can be employed.
-
Example: If your reaction is preferably run in a less polar solvent like THF, adding a small amount of a more polar co-solvent like DMF or DMSO can enhance the solubility of the aniline. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase if necessary.
-
-
Physical Alteration: The physical form of the starting material can impact its dissolution rate.
-
Action: Ensure your this compound is a fine powder. If it is in large crystals or chunks, grinding it with a mortar and pestle before adding it to the reaction vessel can increase the surface area and speed up dissolution.
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Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: this compound is typically a white to light brown crystalline solid.[1] Its reported physical properties are summarized in the table below. Note that there can be slight variations in reported values from different sources.
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Melting Point | 41-62 °C |
| Boiling Point | 221-255 °C |
| Appearance | White to light brown crystalline solid |
Q2: In which organic solvents is this compound known to be soluble?
A2: Based on available data and synthetic procedures, the following provides a qualitative summary of solubility.
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO | High | DMF is a commonly used solvent in syntheses involving this compound.[2] |
| Polar Protic | Methanol, Ethanol, Acetone | Good | Generally good solvents for anilines.[1] |
| Ethers | THF, Dioxane | Moderate | May require heating for complete dissolution. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Often used for extractions, but may not be the best for high reaction concentrations. |
| Aromatic | Toluene | Low | Generally not ideal for dissolving polar anilines. |
| Non-polar | Hexanes, Heptane | Very Low / Insoluble | Not recommended as primary reaction solvents. |
| Aqueous | Water | Sparingly Soluble / Insoluble | [1] |
Q3: Can I run my reaction at room temperature if this compound is not fully dissolved?
A3: It is not recommended. If the starting material is not fully dissolved, the reaction will be limited by the rate of dissolution, leading to slow and often incomplete conversion. This can also lead to inconsistent results. It is always best to ensure all reactants are in the same phase for a homogeneous reaction.
Q4: My reaction is complete, but I am having trouble with the workup and purification due to the properties of my aniline product. What can I do?
A4: Substituted anilines can sometimes complicate workup procedures.
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For removing unreacted this compound: You can perform an acidic wash. Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or DCM and wash with an aqueous solution of a weak acid (e.g., 1M HCl). The aniline will be protonated to form a water-soluble ammonium salt, which will move to the aqueous layer.
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For purifying a solid product: If your product is a solid, recrystallization is often a more effective purification method than column chromatography for aniline derivatives. A protocol for this is provided below.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Utilizing DMF to Ensure Solubility
This protocol is adapted from a known synthesis of this compound, demonstrating the use of DMF as an effective solvent.
Caption: Workflow for a reaction using DMF to dissolve the aniline.
Methodology:
-
Dissolution: To a two-necked flask equipped with a stirring device, add 4-fluoroaniline (1.0 equivalent) and distilled N,N-dimethylformamide (DMF) (sufficient to make a ~0.3 M solution). Stir the mixture until the aniline is completely dissolved.
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Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.1 equivalents) in DMF. Add this solution dropwise to the stirred solution of 4-fluoroaniline.
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Reaction: Maintain the reaction temperature as required for the specific transformation and stir until the reaction is complete, monitoring by a suitable technique like TLC or LC-MS.
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Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as dichloromethane (CH2Cl2).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]
Protocol 2: Recrystallization for Purification of a Solid Aniline Derivative
This is a general protocol for purifying a solid product, which may be applicable if your reaction yields a solid derivative of this compound.
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Solvent Selection: Choose a solvent or a binary solvent system in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for anilines include ethanol/water or toluene/heptane mixtures.
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Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
minimizing the formation of regioisomers in 2-Bromo-4-fluoroaniline reactions
Technical Support Center: 2-Bromo-4-fluoroaniline Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize the formation of regioisomers in reactions involving this compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding Regioselectivity
This section addresses the fundamental principles governing the reactivity and regioselectivity of this compound.
Q1: What are the primary factors controlling regioselectivity in reactions with this compound?
A1: The outcome of electrophilic aromatic substitution on this compound is primarily controlled by a combination of three factors:
-
Electronic Effects: The powerful activating and ortho-, para-directing effect of the amino (-NH₂) group.
-
Competing Directing Effects: The weaker deactivating, yet also ortho-, para-directing effects of the fluorine and bromine atoms.[1]
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Steric Hindrance: The steric bulk of the bromine atom and the amino group, which can hinder attack at adjacent positions.[2][3]
Q2: Why am I observing a mixture of regioisomers in my electrophilic aromatic substitution reaction?
A2: A mixture of regioisomers is common because the amino group is a very strong activating group, making the aromatic ring highly reactive at multiple positions.[4] The -NH₂ group strongly directs incoming electrophiles to the ortho (C6) and para (C3, relative to -NH₂) positions. However, the C6 position is sterically hindered by the adjacent bromine atom. The halogens also direct ortho/para, further complicating the selectivity. This competition between electronic directing effects and steric hindrance often leads to a product mixture.
Q3: How do the electronic effects of the amino, bromo, and fluoro groups compete?
A3: The amino group is a powerful activating group because the nitrogen's lone pair of electrons can be donated into the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion).[5][6] Halogens, while also having lone pairs that can participate in resonance, are deactivating overall due to their strong inductive electron-withdrawing effect.[1] The directing influence is therefore dominated by the amino group, making the positions ortho and para to it the most electronically favorable for attack.
Q4: What is the role of steric hindrance in directing incoming electrophiles?
A4: Steric hindrance plays a critical role. The position C6 is ortho to the strongly activating amino group, but it is also flanked by the bulky bromine atom. This makes it physically difficult for an incoming electrophile, especially a large one, to attack this site.[2][7] Consequently, substitution often favors the less sterically crowded C3 and C5 positions, even if they are electronically less activated than the C6 position.
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for common experimental challenges.
Problem: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
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Symptom: Formation of multiple regioisomers, leading to low yield of the desired product and difficult purification.
-
Primary Cause: The high reactivity of the aniline ring due to the strongly activating -NH₂ group. This makes it difficult to control the position of substitution and can lead to polysubstitution.[4]
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Solution: Temporarily protect the amino group by converting it to an amide (e.g., an acetanilide). The amide group is still an ortho-, para-director but is significantly less activating than the free amine. This "tampers down" the reactivity of the ring, allowing for more controlled and selective substitution. The protecting group can then be removed to regenerate the amine.[4][8]
| Reaction | Key Conditions | Major Product(s) | Typical Desired Product Yield |
| Direct Bromination | Br₂ in Acetic Acid | Mixture of 2,6-dibromo-4-fluoroaniline and other isomers | Low to moderate |
| Bromination with Protection | 1. Acetic Anhydride2. Br₂ in Acetic Acid3. HCl/NaOH (hydrolysis) | 6-Bromo-2-bromo-4-fluoroaniline | High (>80%) |
Step 1: Protection (Acetylation) of the Amino Group
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Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into a beaker of ice water. The protected product, N-(2-bromo-4-fluorophenyl)acetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Electrophilic Bromination
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Dissolve the dried N-(2-bromo-4-fluorophenyl)acetamide (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
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Upon completion, pour the mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude product from Step 2 in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 4-8 hours.
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Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the free amine product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
Problem: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
-
Symptom: The reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) stalls or gives a low yield of the desired coupled product.
-
Primary Cause: Significant steric hindrance from the bromine atom at the C2 position, which is ortho to the coordinating amino group. This steric bulk can impede the oxidative addition step and the overall efficiency of the palladium catalytic cycle.[2]
-
Solution: Careful optimization of the reaction parameters is crucial. The choice of ligand, base, and temperature can overcome the activation barrier caused by steric repulsion.
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | These ligands promote the formation of a reactive, low-coordinate Pd(0) species and stabilize the catalytic intermediates.[2] |
| Base | Use a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, LHMDS, NaOt-Bu). | A strong base is required for the catalytic cycle, but a non-nucleophilic one avoids unwanted side reactions with the substrate.[2] |
| Catalyst | Use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) or pre-formed Pd(0) catalysts (e.g., Pd₂(dba)₃). | Ensures a reliable source of the active Pd(0) catalyst in the reaction mixture.[2] |
| Temperature | Increase reaction temperature (80-120 °C). | Higher temperatures provide the necessary energy to overcome the steric barrier for oxidative addition.[2] |
| Solvent | Use anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane). | Air and moisture can deactivate the palladium catalyst. |
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried Schlenk flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the bulky phosphine ligand (e.g., XPhos, 2-10 mol%), and the strong base (e.g., NaOt-Bu, 1.5 eq.).
-
Reagents: Add this compound (1.0 eq.) and the desired amine coupling partner (1.2 eq.).
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Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions may require 12-24 hours to reach completion.[2]
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Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
stability of 2-Bromo-4-fluoroaniline under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromo-4-fluoroaniline under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a substituted aniline and, like many anilines, its stability is influenced by factors such as pH, light, and temperature. Generally, anilines are susceptible to degradation under strong acidic and basic conditions. The presence of electron-withdrawing groups, such as bromine and fluorine on the aromatic ring, can decrease the basicity of the aniline nitrogen, which may influence its reactivity and degradation pathways. For long-term storage, it is advisable to keep this compound in a cool, dark place in a tightly sealed container to minimize exposure to light and atmospheric moisture.
Q2: How does this compound behave under acidic conditions?
Q3: What is the expected stability of this compound under basic conditions?
In the presence of strong bases, this compound is also expected to be susceptible to degradation. Basic conditions can facilitate nucleophilic substitution reactions on the aromatic ring, although the electron-withdrawing nature of the bromo and fluoro groups makes the ring less susceptible to electrophilic attack. Hydrolysis of the amino group is also a potential degradation pathway under strong basic conditions and elevated temperatures.
Q4: What are the likely degradation products of this compound under acidic or basic stress?
While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways for halogenated anilines under hydrolytic stress may include:
-
Hydrolysis of the C-N bond: This would lead to the formation of 2-bromo-4-fluorophenol and ammonia.
-
Hydrolysis of the C-Br bond: This is generally less likely under typical hydrolytic conditions but could potentially occur under harsh conditions to yield 2-amino-5-fluorophenol.
-
Oxidation: Anilines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials, especially upon exposure to air and light.
It is crucial to perform forced degradation studies and utilize analytical techniques such as HPLC-MS to identify the specific degradation products for this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and stability testing of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid compound (yellowing or browning) | Oxidation of the aniline moiety upon exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. For long-term storage, refrigeration is recommended. |
| Inconsistent results in stability studies | Instability of the compound in the chosen solvent or buffer. Contamination of glassware or reagents. Inaccurate concentration of acid or base. | Prepare fresh solutions of this compound for each experiment. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Accurately prepare and verify the pH of all acidic and basic solutions. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of this compound. | Use a co-solvent such as methanol or acetonitrile to increase solubility. Ensure the final concentration of the organic solvent is compatible with your analytical method. Adjust the pH of the solution, as the solubility of anilines can be pH-dependent. |
| Multiple unexpected peaks in HPLC analysis | Degradation of the compound during sample preparation or analysis. Interaction of the analyte with the HPLC column. | Prepare samples immediately before injection. Use a mobile phase with a pH that ensures the stability of the compound during the run. Consider using a different column chemistry (e.g., a polymer-based column if interacting with a silica-based column). |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on halogenated anilines. These should be adapted and validated for this compound.
Protocol 1: Forced Degradation under Acidic Conditions
-
Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate reaction vials.
-
Add an equal volume of 1.0 M hydrochloric acid (HCl) to one vial and 0.1 M HCl to another.
-
Incubate the vials at 60°C for 24, 48, and 72 hours. Protect from light.
-
At each time point, withdraw an aliquot.
-
-
Sample Neutralization and Dilution:
-
Neutralize the acidic sample with an appropriate amount of 1.0 M or 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate reaction vials.
-
Add an equal volume of 1.0 M sodium hydroxide (NaOH) to one vial and 0.1 M NaOH to another.
-
Incubate the vials at 60°C for 24, 48, and 72 hours. Protect from light.
-
At each time point, withdraw an aliquot.
-
-
Sample Neutralization and Dilution:
-
Neutralize the basic sample with an appropriate amount of 1.0 M or 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies. Note: The data presented here are illustrative examples and not actual experimental results for this compound.
Table 1: Stability of this compound under Acidic Conditions (Illustrative Data)
| Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl at 60°C | 24 | 5.2 | 1 |
| 48 | 10.8 | 2 | |
| 72 | 18.5 | 2 | |
| 1.0 M HCl at 60°C | 24 | 15.7 | 2 |
| 48 | 32.1 | 3 | |
| 72 | 55.9 | 4 |
Table 2: Stability of this compound under Basic Conditions (Illustrative Data)
| Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M NaOH at 60°C | 24 | 8.1 | 2 |
| 48 | 15.3 | 3 | |
| 72 | 25.6 | 3 | |
| 1.0 M NaOH at 60°C | 24 | 22.4 | 3 |
| 48 | 45.8 | 4 | |
| 72 | 70.2 | 5 |
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and a conceptual representation of potential stability pathways.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Work-up Procedures for 2-Bromo-4-fluoroaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoroaniline. The following information is designed to address specific issues that may be encountered during the work-up and purification of reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a palladium-catalyzed cross-coupling reaction using this compound?
A1: After the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, the mixture should be cooled to room temperature. The reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] For reactions where excess boronic acid is used (e.g., Suzuki coupling), an aqueous wash can help remove the unreacted reagent.
Q2: How can I effectively remove the palladium catalyst residue during the work-up?
A2: Palladium residues can often be removed by filtering the diluted reaction mixture through a pad of celite.[2][3] In some cases, washing the organic layer with an aqueous solution of potassium fluoride (KF) can help precipitate tin byproducts in Stille couplings, which can then be filtered off. For general palladium removal, a thorough aqueous work-up followed by column chromatography is usually effective.
Q3: I am observing an emulsion during the extraction process. How can I resolve this?
A3: Emulsion formation is a common issue. To break up an emulsion, you can try adding brine (a saturated aqueous solution of NaCl) to the separatory funnel. Gently swirling the funnel instead of vigorous shaking can also help prevent emulsion formation.
Q4: What are common side products in cross-coupling reactions with this compound and how can they be removed?
A4: Common side products include homocoupling of the starting material or the boronic acid (in Suzuki reactions) and hydrodebromination. These impurities can often be separated from the desired product by flash column chromatography on silica gel, using a carefully selected eluent system (e.g., a gradient of hexanes and ethyl acetate).[4]
Q5: My reaction yield is low. What are some work-up related factors that could be contributing to this?
A5: Low yields can result from several work-up issues. Incomplete extraction of the product from the aqueous layer can be a factor; performing multiple extractions with an organic solvent can mitigate this. Product degradation due to pH changes during quenching can also occur. Additionally, ensure that the catalyst was not poisoned and that the reaction went to completion before initiating the work-up.[3]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before quenching, ensure the reaction has gone to completion by TLC or LC-MS. If not, consider optimizing reaction time, temperature, or catalyst loading. |
| Catalyst Deactivation | The formation of palladium black can indicate catalyst decomposition.[3][5] Ensure rigorous anaerobic conditions and use fresh, degassed solvents. |
| Poor Reagent Solubility | If reactants are not fully dissolved, the reaction may be slow or incomplete. Consider a different solvent system, such as a mixture of 1,4-dioxane and water.[4][6] |
| Inefficient Quenching/Extraction | Quench the reaction with water and extract multiple times with an appropriate organic solvent like ethyl acetate to ensure complete recovery of the product.[4][7] |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Hydrodebromination | This is a common side reaction. Optimizing the ligand, base, and reaction temperature can suppress the formation of palladium-hydride species that lead to this side product.[8] |
| Homocoupling | Homocoupling of the aryl bromide can occur. Lowering the reaction temperature and screening different ligands may minimize this side reaction. |
| Incomplete Reaction | Unreacted starting materials will contaminate the product. Monitor the reaction closely and adjust conditions to drive it to completion. |
| Purification Challenges | If side products have similar polarity to the desired product, careful optimization of the column chromatography conditions (e.g., eluent gradient) is necessary. |
Experimental Protocols
General Work-up Procedure for Suzuki-Miyaura Coupling
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching and Dilution: Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6][7]
-
Extraction: Transfer the mixture to a separatory funnel and perform extraction. Combine the organic layers.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4][6]
General Work-up Procedure for Buchwald-Hartwig Amination
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[3]
-
Washing: Wash the filtrate with water and brine.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Quantitative Data Summary
The following tables provide representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromoanilines. Note that actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Work-up
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) | Yield (%) | Purity (%) |
| 5-bromo-4-fluoro-2-methoxyaniline | 220.05 | 1.0 | 220.1 | - | >98 |
| 4-methoxyphenylboronic acid | 151.96 | 1.2 | 182.4 | - | >98 |
| Product: 5-fluoro-2,4'-dimethoxy-[1,1'-biphenyl]-4-amine | 247.26 | - | - | ~85 | >95 |
This data is illustrative for a similar substrate and reaction type.[4]
Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 3 | PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ | Toluene | 100 | 24 | 65 |
This table illustrates a hypothetical optimization workflow for the amination of a bromopyridine, which presents similar challenges to bromoanilines.[3]
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Selective Functionalization of 2-Bromo-4-fluoroaniline
Welcome to the technical support center for 2-Bromo-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for palladium-catalyzed cross-coupling reactions, the C-Br or the C-F bond?
A: The Carbon-Bromine (C-Br) bond is significantly more reactive and will be the site of functionalization in standard palladium-catalyzed cross-coupling reactions. The reactivity of halogens in the crucial oxidative addition step of the catalytic cycle follows the general trend: C-I > C-Br > C-OTf > C-Cl >> C-F.[1][2] This inherent difference allows for high chemoselectivity, targeting the C-Br bond while leaving the C-F bond intact.
Q2: Is it necessary to protect the aniline (-NH₂) group before performing a cross-coupling reaction?
A: Not always, but it is a critical consideration. While methods exist for the direct coupling of unprotected ortho-bromoanilines, the free amino group can sometimes interfere with the catalyst, leading to lower yields or side reactions.[3]
-
Reasons to use unprotected aniline: Simplifies the synthetic route by avoiding protection/deprotection steps. Specific catalyst systems, such as those using CataCXium® A palladacycle, have shown unique effectiveness for couplings with unprotected ortho-bromoanilines.[3][4]
-
Reasons to protect the aniline: Protection, often by acetylation to form an amide, can prevent the aniline from coordinating to the palladium catalyst, which can inhibit the reaction.[5] It also reduces the strong activating effect of the amine, which can sometimes lead to unwanted side reactions.
Q3: What are the most common side reactions observed during the functionalization of this compound, and how can they be minimized?
A: The most common side reactions are hydrodehalogenation (replacement of Br with H) and homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).
-
Hydrodehalogenation: This often occurs when the catalytic cycle is stalled after the oxidative addition step.[6][7] It can be minimized by optimizing the base, ensuring high-purity reagents, and choosing a ligand that promotes rapid transmetalation and reductive elimination.[6]
-
Homocoupling: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[6] Thoroughly degassing the reaction mixture and using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction can mitigate this issue.[6]
-
Diarylamine Formation (in Buchwald-Hartwig amination): The desired primary amine product can react with another molecule of the starting aryl halide.[8][9] The development of specific ligands, such as KPhos, has been shown to suppress this side reaction.[8][10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low or No Yield of the Desired Biaryl Product
This is the most common issue encountered. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Key Considerations | References |
| Ineffective Catalyst/Ligand System | The choice of palladium source and phosphine ligand is critical. For electron-rich ortho-bromoanilines, sterically hindered and electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps. Action: Screen different catalyst systems. CataCXium® A Pd G3 has shown specific efficacy for unprotected ortho-bromoanilines. Buchwald ligands (e.g., XPhos, SPhos) are also excellent candidates. | [3][4] |
| Inappropriate Base | The base is crucial for activating the boronic acid in the transmetalation step.[11] A weak base may not be effective. Action: Screen stronger inorganic bases. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ for challenging substrates. Ensure the base is finely powdered and anhydrous. A small amount of water can sometimes be beneficial with K₃PO₄. | [4][6][12] |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the stability of the catalyst. Action: Use aprotic polar solvents like 1,4-dioxane, 2-MeTHF, or THF. A mixture of an organic solvent and water (e.g., dioxane/water 4:1) is often effective. | [3][4][6] |
| Boronic Acid Instability (Protodeboronation) | Boronic acids can decompose, especially under harsh basic conditions or at elevated temperatures, leading to the formation of the corresponding arene. Action: Use fresh, high-purity boronic acid. Consider switching to a more stable boronic ester, such as a pinacol ester (Bpin). | [4][6] |
| Oxygen Contamination | Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to deactivation. Action: Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the experiment. | [6] |
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Low Yield or Formation of Significant Byproducts
C-N coupling reactions can be sensitive to conditions and reagents. Key troubleshooting strategies are summarized below.
| Potential Cause | Recommended Solutions & Key Considerations | References |
| Ligand/Catalyst Incompatibility | Ligand choice is paramount in promoting C-N reductive elimination and preventing side reactions. Action: Use ligands specifically designed for amination. Buchwald and Hartwig have developed generations of ligands with improved scope and activity. For amination with ammonia, specialized ligands like KPhos can suppress side reactions. | [8][10][13][14] |
| Incorrect Base | A strong, non-nucleophilic base is typically required. The base must be strong enough to deprotonate the amine but should not interfere with the catalyst or substrates. Action: Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though this may require higher temperatures. | [15][16] |
| Formation of Side Products | Diarylamine: The product amine couples with another molecule of this compound. Use ligands that favor monoarylation.[8][9] Hydroxylation: In reactions involving aqueous bases, competitive C-O bond formation can occur. Specialized ligands can suppress this pathway.[10][15] | [8][9][10][15] |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Action: Employ sterically hindered phosphine ligands that create a bulky coordination sphere around the metal, facilitating the desired reaction steps. | [7][13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Unprotected this compound
This protocol is a general starting point based on successful couplings of ortho-bromoanilines and should be optimized for specific substrates.[3]
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., CataCXium® A Pd G3, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF (to achieve a concentration of ~0.3 M).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This is a representative protocol and requires optimization for the specific amine and substrate.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.5 M).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and quench with water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting flowchart for a failed Suzuki-Miyaura coupling reaction.
Caption: General workflow for the orthogonal functionalization of this compound.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-4-fluoroaniline
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4-fluoroaniline and its structural analogs, 4-fluoroaniline and 2-bromoaniline. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and purity assessment of these key aromatic amines.
Introduction to NMR Characterization of Halogenated Anilines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules. For halogenated anilines, ¹H and ¹³C NMR provide critical information regarding the substitution pattern on the aromatic ring. The chemical shifts (δ), coupling constants (J), and multiplicities of the NMR signals are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the presence and position of electron-withdrawing halogen substituents and the electron-donating amino group. This guide presents a comparative analysis of the NMR data for this compound and two closely related compounds to highlight these structural nuances.
Comparative ¹H NMR Data
The ¹H NMR spectra of these aromatic amines are characterized by signals in the aromatic region (typically 6.5-7.5 ppm) and a broad singlet for the amino (-NH₂) protons. The substitution pattern dictates the multiplicity and coupling constants of the aromatic protons.
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 400 | 7.16 (dd, J = 8.0, 2.9 Hz, 1H), 6.95 (ddd, J = 8.8, 8.0, 2.9 Hz, 1H), 6.72 (dd, J = 8.8, 4.8 Hz, 1H), 3.82 (br s, 2H, NH₂) |
| 4-Fluoroaniline | CDCl₃ | 400 | 6.89 (t, J = 8.0 Hz, 2H), 6.62 (dd, J = 8.6, 4.5 Hz, 2H), 3.60 (s, 2H, NH₂)[1] |
| 2-Bromoaniline | CDCl₃ | 400 | 7.42 (d, J = 8 Hz, 1H), 7.12 (t, J = 8 Hz, 1H), 6.77 (d, J = 8 Hz, 1H), 6.66 (t, J = 8 Hz, 1H), 4.07 (br s, 2H, NH₂)[2] |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon attached to the fluorine atom exhibits a characteristic large one-bond C-F coupling constant.
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) (J-coupling, Hz) |
| This compound | CDCl₃ | 101 | 156.3 (d, ¹JCF = 237.9 Hz), 142.8 (d, ⁴JCF = 2.2 Hz), 121.2 (d, ³JCF = 7.7 Hz), 117.8 (d, ²JCF = 22.8 Hz), 116.2 (d, ²JCF = 24.3 Hz), 109.8 (d, ³JCF = 8.5 Hz) |
| 4-Fluoroaniline | CDCl₃ | 100 | 156.38 (d, J = 235.2 Hz), 142.57 (d, J = 2.0 Hz), 116.10 (d, J = 7.6 Hz), 115.69 (d, J = 22.4 Hz)[1] |
| 2-Bromoaniline | CDCl₃ | 100 | 144.1, 132.7, 128.4, 119.5, 115.8, 109.4[2] |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of the solid aniline sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside with a tissue to remove any dust or fingerprints.
NMR Data Acquisition
-
Spectrometer: A 400 MHz NMR spectrometer for ¹H NMR and a 100 or 125 MHz spectrometer for ¹³C NMR are typically used.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these compounds.
-
Reference: The residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) or tetramethylsilane (TMS, δ = 0.00 ppm) can be used for chemical shift referencing.
-
¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a substituted aniline.
Caption: Workflow for NMR-based structural characterization.
This comprehensive guide provides the necessary data and protocols for the accurate NMR characterization of this compound and its analogs, serving as a valuable resource for synthetic and medicinal chemists.
References
LC-MS analysis for purity assessment of 2-Bromo-4-fluoroaniline
An Objective Comparison of Analytical Methods for Purity Assessment of 2-Bromo-4-fluoroaniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like this compound is paramount for the synthesis of safe and effective pharmaceutical compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for purity assessment, supported by detailed experimental protocols and representative data.
Comparison of Analytical Techniques
LC-MS is a powerful and widely adopted technique for the purity analysis of semi-volatile and non-volatile compounds due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification. However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.
Caption: Decision workflow for selecting an analytical method.
Table 1: Comparison of Key Analytical Methods
| Feature | LC-MS | GC-MS | ¹H NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Purity determination, impurity profiling, quantification of non-volatile compounds. | Analysis of volatile and thermally stable compounds and impurities. | Structural elucidation, confirmation of identity, quantitative analysis (qNMR). |
| Sample Prep. | Simple dissolution in a suitable solvent. | Can require derivatization for polar analytes to increase volatility. | Dissolution in a deuterated solvent. |
| Sensitivity | Very high (ng/mL to pg/mL).[1][2] | High (pg/mL to fg/mL). | Lower sensitivity compared to MS methods. |
| Key Advantage | Broad applicability, provides molecular weight of impurities. | Excellent separation of volatile isomers.[3] | Provides definitive structural information without reference standards for each impurity. |
| Limitation | May have difficulty with very volatile impurities or certain isomers. | Not suitable for non-volatile or thermally labile compounds. | Less sensitive for trace impurity detection. |
Potential Impurities in this compound
The primary synthesis route for this compound involves the bromination of 4-fluoroaniline.[4] This process can introduce several potential impurities that a robust analytical method must resolve:
-
Starting Material: Unreacted 4-fluoroaniline.
-
Isomeric Impurities: 3-Bromo-4-fluoroaniline.
-
Over-brominated Species: 2,6-dibromo-4-fluoroaniline.[5]
-
Related Impurities: Impurities from the synthesis of starting materials, such as other halogenated anilines.
LC-MS Purity Analysis: Representative Data
The following table summarizes representative quantitative data for the purity assessment of a typical batch of this compound using a validated LC-MS method.
Table 2: Representative LC-MS Purity Profile
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Purity / Level |
| 4-fluoroaniline | 3.5 | 112.1 | < 0.05% |
| This compound | 5.8 | 190.0 / 192.0 | > 99.8% |
| 2,6-dibromo-4-fluoroaniline | 7.2 | 267.9 / 269.9 / 271.9 | < 0.10% |
| Unidentified Impurity | 6.5 | 204.1 | < 0.03% |
Note: The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) is observed for bromine-containing compounds.
Detailed Experimental Protocols
Protocol 1: LC-MS Method for Purity Assessment
This protocol is a robust starting point for the development and validation of an LC-MS method for this compound, adapted from established methods for similar halogenated anilines.[1][2][6]
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[3]
-
Scan Mode: Full Scan (m/z 100-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities and the main component.
-
SIM Ions: m/z 190.0 (main), 112.1 (4-fluoroaniline), 267.9 (dibromo-species).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.[3]
-
Source Temperature: 120°C.
Caption: General workflow for LC-MS purity analysis.
Conclusion
For the comprehensive purity assessment of this compound, LC-MS stands out as the preferred method, offering an exceptional balance of sensitivity, selectivity, and quantitative accuracy. It is highly effective for identifying and quantifying potential process-related impurities and degradation products. While techniques like GC-MS are valuable for analyzing volatile impurities and NMR provides definitive structural confirmation, the LC-MS method detailed here serves as a robust framework for routine quality control and in-depth impurity profiling in research and drug development settings.
References
- 1. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
A Comparative Reactivity Analysis: 2-Bromo-4-fluoroaniline vs. 2-Chloro-4-fluoroaniline
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is critical for efficient synthesis. This guide provides an objective, data-supported comparison of the reactivity of two key halogenated building blocks: 2-Bromo-4-fluoroaniline and 2-Chloro-4-fluoroaniline.
Both molecules are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] Their structural similarity belies a significant difference in chemical reactivity, primarily dictated by the nature of the carbon-halogen bond. This comparison focuses on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Core Reactivity Principles: The Carbon-Halogen Bond
The principal difference in reactivity between the bromo and chloro analogues stems from the properties of the carbon-halogen (C-X) bond.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, a key step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3] This step involves the cleavage of the C-X bond. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond.[4][5]
-
C-Br Bond Dissociation Energy: ~70 kcal/mol
-
C-Cl Bond Dissociation Energy: ~85 kcal/mol
Consequently, the C-Br bond is weaker and requires less energy to break.[2] This fundamental property renders this compound generally more reactive than its chloro counterpart in these transformations, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3]
For nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[6][7] The reaction rate is influenced by the halogen's ability to stabilize this intermediate through its inductive effect. However, the leaving group ability also plays a crucial role, with the general order being F > Cl > Br > I.[3][6]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of this compound is a significant advantage in widely used synthetic transformations. The following table summarizes the expected performance differences based on established chemical principles for aryl halides.
| Feature | This compound | 2-Chloro-4-fluoroaniline | Rationale |
| Relative Reactivity | Higher | Lower | The weaker C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.[2][3] |
| Typical Reaction Temp. | Room temperature to moderate heating (e.g., 80-90 °C) | Elevated temperatures required (e.g., >100 °C) | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[3] |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) or specialized ligands required | More challenging substrates often require a higher catalyst concentration or more sophisticated, electron-rich ligands to be effective.[8] |
| Reaction Time | Shorter | Longer | The faster rate of oxidative addition for the bromo derivative leads to a quicker overall reaction.[3] |
| Versatility/Scope | Broader scope with various coupling partners | More limited scope, may fail with less reactive partners | The milder conditions required for the bromo compound are compatible with a wider range of functional groups and sensitive substrates.[9] |
Note: The data presented is a qualitative summary based on established principles of aryl halide reactivity. Specific yields and optimal conditions will vary depending on the coupling partner, catalyst, ligand, base, and solvent used.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These are representative protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Fluoroanilines
This reaction is a powerful method for forming C-C bonds. The higher reactivity of this compound typically results in higher yields under milder conditions compared to the chloro analogue.[3][9]
Reaction: A mixture of the haloaniline (1.0 equiv), an arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv) is prepared in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3][10] The mixture is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) and then heated at 90 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Diaryl-amines
This reaction forms C-N bonds by coupling an amine with an aryl halide. The reactivity trend mirrors that of Suzuki coupling, with aryl bromides being more reactive than aryl chlorides.[8][11] The amination of aryl chlorides often requires stronger bases and more specialized, bulky phosphine ligands.
Reaction: In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with the haloaniline (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).[3] Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The mixture is heated to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite to remove inorganic salts, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Conclusion
In a direct comparison for palladium-catalyzed cross-coupling reactions, This compound emerges as the more reactive and versatile substrate. Its lower C-X bond dissociation energy facilitates the critical oxidative addition step, enabling reactions to proceed under milder conditions with greater efficiency. While 2-Chloro-4-fluoroaniline is a viable and more cost-effective alternative, its use often necessitates higher temperatures, increased catalyst loadings, and carefully selected ligand systems to achieve comparable results. The choice between these two valuable building blocks will ultimately depend on the specific reaction, desired efficiency, cost considerations, and the functional group tolerance required for the synthetic target.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ALKYL HALIDES [research.cm.utexas.edu]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
FT-IR spectrum analysis of 2-Bromo-4-fluoroaniline
An FT-IR Spectrum Analysis of 2-Bromo-4-fluoroaniline: A Comparative Guide
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a crucial intermediate in pharmaceutical and chemical synthesis. For a comprehensive understanding, its spectral features are compared with those of related compounds: aniline, 4-fluoroaniline, and 2-bromoaniline. This comparison highlights the influence of bromine and fluorine substituents on the vibrational modes of the aniline molecule.
Comparative FT-IR Spectral Data
The FT-IR spectra of these aromatic amines exhibit characteristic absorption bands corresponding to specific molecular vibrations. The table below summarizes the key vibrational frequencies (in cm⁻¹) and their assignments for this compound and its analogues.
| Vibrational Mode | This compound (cm⁻¹) | Aniline (cm⁻¹)[1][2] | 4-Fluoroaniline (cm⁻¹) | 2-Bromoaniline (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretching | ~3480, ~3380 | 3442, 3360 | ~3480, ~3390 | ~3470, ~3380 |
| Aromatic C-H Stretching | ~3050 | 3032 | ~3050 | ~3060 |
| N-H Bending (Scissoring) | ~1620 | 1619 | ~1625 | ~1610 |
| Aromatic C=C Ring Stretching | ~1590, ~1490 | ~1605, ~1494 | ~1600, ~1510 | ~1580, ~1480 |
| C-N Stretching | ~1280 | 1281 | ~1290 | ~1270 |
| C-F Stretching | ~1220 | - | ~1225 | - |
| C-Br Stretching | ~670 | - | - | ~660 |
| N-H Wagging | ~750 | ~750 | ~820 | ~740 |
Note: Peak positions for this compound, 4-fluoroaniline, and 2-bromoaniline are estimated from their respective spectra available in public databases. Exact values may vary based on experimental conditions.
Interpretation of Spectral Data
The FT-IR spectrum of this compound shows characteristic peaks that confirm its molecular structure:
-
N-H Stretching: The two bands observed in the 3300-3500 cm⁻¹ region are typical for a primary amine (–NH₂) and correspond to the asymmetric and symmetric N-H stretching vibrations.[1]
-
Aromatic C-H Stretching: The weak absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[3]
-
N-H Bending: The peak around 1620 cm⁻¹ is due to the scissoring (bending) vibration of the N-H bonds in the amino group.[1]
-
Aromatic C=C Stretching: The absorptions in the 1490-1600 cm⁻¹ range are due to carbon-carbon double bond stretching within the benzene ring.
-
C-N Stretching: The band around 1280 cm⁻¹ is assigned to the stretching vibration of the aromatic carbon to nitrogen bond.[1]
-
C-F and C-Br Stretching: The presence of halogen substituents is confirmed by their characteristic stretching vibrations. The strong absorption around 1220 cm⁻¹ is attributed to the C-F stretch, while the C-Br stretch appears at a lower wavenumber, around 670 cm⁻¹.
Experimental Protocol: FT-IR Analysis of Solid Samples
The following protocol outlines the thin solid film method for obtaining an FT-IR spectrum of a solid compound like this compound.
Materials:
-
This compound (approx. 50 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR spectrometer
-
Salt plates (e.g., KBr or NaCl)
-
Pipette or dropper
-
Beaker or vial
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Film Casting:
-
Spectrum Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum if necessary, following the instrument's instructions.
-
Run the sample scan to obtain the FT-IR spectrum.
-
-
Data Analysis and Cleanup:
-
Analyze the resulting spectrum, identifying the characteristic absorption bands and their corresponding wavenumbers.
-
If the peaks are too intense, the film is too thick. Clean the plate and prepare a new film using a more dilute solution.[4]
-
If the peaks are too weak, add another drop of the solution to the existing film, allow the solvent to dry, and re-run the spectrum.[4]
-
After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator.[4]
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound.
Caption: Workflow for FT-IR analysis of a solid sample.
References
A Comparative Guide to the Synthesis of 2-Bromo-4-fluoroaniline: Established Methods vs. a Novel Copper-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoroaniline is a critical building block in the synthesis of numerous pharmaceutical compounds, including antihistamines, antidepressants, and antihypertensive agents.[1] Its versatile structure allows for further chemical modifications, making it an indispensable intermediate in medicinal chemistry and drug discovery. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance.
This guide provides a detailed comparison of established synthetic routes to this compound with a more recent, novel copper-catalyzed oxidative bromination method. We will present a side-by-side analysis of their performance based on experimental data, offering researchers the information needed to select the most suitable method for their specific applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for three distinct synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Established Route 1: Direct Bromination with NBS | Established Route 2: Acetylation followed by Bromination | Novel Route: Copper-Catalyzed Oxidative Bromination |
| Starting Material | 4-Fluoroaniline | p-Fluoroaniline | 4-Fluoroaniline |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine and Hydrogen Peroxide | Sodium Bromide (NaBr) |
| Catalyst | None | None | Copper(II) Sulfate (CuSO₄·5H₂O) |
| Solvent | N,N-dimethylformamide (DMF) | Glacial Acetic Acid, Chloroform | Acetonitrile and Water |
| Reaction Time | Not explicitly stated, but dropwise addition followed by reaction completion. | Acetylation: 1-3h; Bromination: 1-3h + 1-3h | 24 hours |
| Yield | 95% | 81.93% (total recovery) | 44% (assay yield) |
| Purity | High (purified by column chromatography) | 99.89% (GC) | Regioselectivity issue (63:37 ratio of 2-bromo to other isomers) |
| Key Advantages | High yield, straightforward procedure. | High purity of the final product. | Milder conditions, avoids handling elemental bromine directly. |
| Key Disadvantages | Use of DMF, a solvent with some safety concerns. | Multi-step process, longer overall reaction time. | Lower yield, formation of regioisomers requiring purification. |
Experimental Protocols
Established Route 1: Direct Bromination with N-Bromosuccinimide (NBS)
This method is a widely used laboratory-scale synthesis due to its high yield and relatively simple procedure.
Methodology:
-
To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[2][3]
-
Slowly add a solution of N-bromosuccinimide (11.4 g, 63.95 mmol) dissolved in DMF dropwise with continuous stirring.[2][3]
-
After the reaction is complete (monitored by TLC), the product is extracted using dichloromethane (CH₂Cl₂).[2][3]
-
The crude product is then purified by column chromatography using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio) to yield the final product.[2][3]
Established Route 2: Acetylation Followed by Bromination
This two-step process involves the protection of the amino group by acetylation, followed by bromination. This can offer better control over the regioselectivity of the bromination.
Methodology:
-
Acetylation: Add p-fluoroaniline and glacial acetic acid to a reaction flask and heat to 50°C. Then, add acetic anhydride dropwise and allow the reaction to proceed for 1-3 hours at a temperature between 55-100°C to obtain the intermediate, p-fluoroacetanilide.[4]
-
Bromination: At 45-55°C, add bromine dropwise to the p-fluoroacetanilide solution and react for 1-3 hours at 50-60°C. Subsequently, add hydrogen peroxide dropwise at 40-55°C and continue the reaction for another 1-3 hours at 50-60°C.[4]
-
The reaction mixture is then decolorized with sodium bisulfite, and the product is crystallized. Recrystallization from an ethanol-water solution yields the final 2-bromo-4-fluoroacetanilide, which can then be hydrolyzed to this compound.[4]
Novel Route: Copper-Catalyzed Oxidative Bromination
This newer approach utilizes a copper catalyst and avoids the direct use of hazardous elemental bromine, although it presents challenges in terms of yield and regioselectivity.
Methodology:
-
In a suitable reaction vessel, add 4-fluoroaniline to a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of acetonitrile (CH₃CN) and water (H₂O) at 25°C. Stir the mixture for 15 minutes.[5]
-
Simultaneously add sodium bromide (NaBr, 1.8 equiv.) and sodium persulfate (Na₂S₂O₈, 1.4 equiv.) in three portions at 7°C over 15 minutes.[5]
-
The reaction mixture is then stirred at 7°C for 2 hours and subsequently at 25°C for 22 hours.[5]
-
To quench the reaction, add sodium thiosulfate (Na₂S₂O₃).[5]
-
The product is then extracted and purified, typically by column chromatography, to separate the desired this compound from its regioisomers.[5]
Visualizing the Synthetic Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow of the novel copper-catalyzed route and a logical comparison of the three synthetic pathways.
Caption: Experimental workflow for the novel copper-catalyzed synthesis.
Caption: Logical comparison of the three synthetic routes.
Conclusion
The choice of a synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.
-
The direct bromination with NBS offers a high-yield, one-step process that is well-suited for many laboratory applications.
-
The acetylation-bromination sequence provides a pathway to exceptionally pure material, which may be critical for certain pharmaceutical applications, despite the additional steps.
-
The novel copper-catalyzed oxidative bromination , while currently demonstrating lower yields and regioselectivity, represents a promising avenue for greener chemistry by avoiding the use of more hazardous brominating agents. Further optimization of this method could enhance its viability for larger-scale production.
Researchers and drug development professionals are encouraged to evaluate these methods based on their priorities, whether they be yield, purity, cost, safety, or environmental impact.
References
A Comparative Guide to the Biological Activity of 2-Bromo-4-fluoroaniline Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Bromo-4-fluoroaniline derivatives against their structural analogues, namely 4-fluoroaniline and 2-bromoaniline derivatives. The strategic placement of bromine and fluorine atoms on the aniline scaffold can significantly influence the pharmacological properties of these compounds. This document aims to objectively present available experimental data to highlight structure-activity relationships and guide future research in the development of novel therapeutic agents.
Introduction
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of halogen atoms, such as bromine and fluorine, can dramatically alter a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can enhance biological activity and selectivity. This guide focuses on the comparative anticancer and antimicrobial properties of this compound derivatives, dissecting the individual and synergistic contributions of the bromo and fluoro substituents.
Data Presentation
The following tables summarize the available quantitative data for the anticancer and antimicrobial activities of this compound derivatives and their analogues. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to differing experimental conditions, including cell lines, bacterial strains, and assay methodologies.
Anticancer Activity
The cytotoxic effects of aniline derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | This compound-based compounds | HCT116 (Colon) | Potent Activity | [1] |
| A549 (Lung) | Potent Activity | [1] | ||
| MCF-7 (Breast) | Potent Activity | [1] | ||
| 4-Fluoroaniline Derivatives | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2] | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2] | |
| 2-Bromoaniline Derivatives | Bromoaniline-based Schiff bases | Various | Moderate to high | [3] |
| Bromo-substituted Benzenesulfonamides | Various | Varies | [3] |
Note: The term "Potent Activity" is used where specific IC50 values were not provided in the source but the study indicated significant cytotoxic effects.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Halogenated Aniline Derivatives | 4-bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 | [4] |
| 3-bromo-4-chloroaniline | Vibrio parahaemolyticus | 175 | [4] | |
| 3,5-dibromoaniline | Vibrio parahaemolyticus | 100 | [4] | |
| 4-bromo-3-chloroaniline | Uropathogenic E. coli | 200 | [5] | |
| 3,5-dibromoaniline | Uropathogenic E. coli | 100 | [5] | |
| Trifluoro-Aniline Derivatives | 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [6] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [6] |
Structure-Activity Relationship
The available data suggests that the presence and position of halogen atoms on the aniline ring are critical for biological activity.
-
Fluorine Substitution: The introduction of a fluorine atom, particularly at the para-position, is often associated with enhanced biological activity. This is attributed to fluorine's high electronegativity and its ability to form strong bonds, which can improve metabolic stability and binding affinity to target proteins.[7]
-
Bromine Substitution: Bromine, being larger and more lipophilic than fluorine, can also significantly impact activity. Its presence can lead to altered binding interactions and membrane permeability. Studies on bromo-substituted anilines have demonstrated their potential as both anticancer and antimicrobial agents.[3][5]
-
Combined Bromo and Fluoro Substitution: The combination of both bromine and fluorine on the aniline ring, as in this compound derivatives, can lead to synergistic effects, potentially resulting in compounds with superior potency and selectivity. However, more direct comparative studies are needed to fully elucidate these synergistic contributions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of aniline derivatives.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][8]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.[1][8]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological evaluation of these compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of aniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Bromo-4-fluoroaniline Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative analysis of X-ray crystal structure analysis for derivatives of 2-Bromo-4-fluoroaniline, a key building block in many pharmaceutical compounds. Due to the limited availability of public crystallographic data for this compound itself, this guide will focus on a representative Schiff base derivative, (E)-N-(2-bromo-4-fluorophenyl)-1-(salicylidene)amine, to illustrate the power of X-ray crystallography and compare it with other analytical techniques.
The Power of X-ray Crystallography: A Glimpse into the Atomic Level
X-ray crystallography stands as the gold standard for unequivocally determining the spatial arrangement of atoms within a crystalline solid. This technique provides a high-resolution, three-dimensional map of a molecule, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. Such data is invaluable in drug design, enabling the rational design of molecules that can bind to specific biological targets with high affinity and selectivity.
While a specific crystal structure for this compound is not publicly available, the analysis of its derivatives, such as Schiff bases, provides significant insight into its structural behavior. Schiff bases are readily synthesized from anilines and aldehydes and are excellent candidates for crystallographic studies.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the ultimate structural detail, other analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer complementary information and are often more readily accessible.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Presence of specific functional groups |
| Sample State | Single crystal | Solution or solid-state | Solid, liquid, or gas |
| Resolution | Atomic (sub-Ångström) | Atomic connectivity | Functional group level |
| Key Data Output | Unit cell parameters, space group, fractional atomic coordinates | Chemical shifts (ppm), coupling constants (Hz) | Wavenumbers (cm⁻¹) |
| Advantages | Unambiguous structure determination | Provides information on dynamic processes in solution | Rapid and non-destructive |
| Limitations | Requires high-quality single crystals, which can be challenging to grow | Does not provide precise bond lengths and angles in the solid state | Provides limited information on the overall 3D structure |
Experimental Protocols
Synthesis of (E)-N-(2-bromo-4-fluorophenyl)-1-(salicylidene)amine
A common method for the synthesis of this Schiff base derivative involves the condensation reaction between this compound and salicylaldehyde.
-
Dissolution: Dissolve equimolar amounts of this compound and salicylaldehyde in a suitable solvent, such as ethanol or methanol.
-
Reaction: Add a catalytic amount of an acid, like acetic acid, to the solution.
-
Reflux: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Crystallization: Upon completion, allow the solution to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Isolation and Purification: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. Recrystallization from a suitable solvent can be performed to obtain high-purity crystals suitable for X-ray diffraction.
X-ray Crystal Structure Determination
The determination of the crystal structure of a this compound derivative would typically follow this workflow:
Experimental workflow for X-ray crystal structure analysis.
-
Crystal Growth: High-quality single crystals of the synthesized Schiff base are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
-
Validation: The final crystal structure is validated to ensure its quality and accuracy.
Logical Pathway for Drug Development
The structural information obtained from X-ray crystallography plays a pivotal role in the drug development pipeline.
Role of X-ray crystallography in the drug development process.
By providing a detailed atomic-level understanding of how a this compound derivative interacts with its biological target, X-ray crystallography enables medicinal chemists to make informed decisions in the lead optimization process, ultimately leading to the development of safer and more effective drugs.
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of haloaniline scaffolds is a cornerstone in the development of novel pharmaceuticals and advanced materials. 2-Bromo-4-fluoroaniline presents a versatile building block, with the bromine atom serving as a reactive handle for palladium-catalyzed cross-coupling reactions. The selection of an appropriate palladium catalyst is paramount for achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound, supported by representative experimental data from analogous systems.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl bromides structurally similar to this compound. This data serves as a strong starting point for catalyst selection and reaction optimization.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | A classic, versatile catalyst, though sometimes requires higher temperatures and longer reaction times. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 | Highly active system with a bulky, electron-rich ligand, often allowing for lower catalyst loading and milder conditions.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 10 | 88 | A robust and reliable catalyst for a broad range of boronic acids.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 6 | 95 | Another highly active system with a Buchwald ligand, effective for challenging substrates.[1] |
| CataCXium® A Palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 2-4 | >90 | Pre-formed palladacycle that can exhibit unique reactivity, particularly for unprotected anilines.[2] |
Note: The presented yields are representative for structurally similar aryl bromides and serve as a guide for optimizing the reaction with this compound.[3][4]
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines (e.g., Morpholine)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | <1 | Good to Excellent | [5] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | [5] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT-100 | - | High | [5] |
| G3/G4 Precatalysts | BrettPhos | NaOt-Bu | Toluene | 80-100 | 12-24 | >90 | [6] |
Note: The choice of ligand is critical and often substrate-dependent. Buchwald and Hartwig have developed generations of catalysts with increasing activity and scope.[5]
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of cross-coupling reactions. The following are general protocols that can be adapted for the cross-coupling of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an aryl bromide with an amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and the amine to the tube.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[5]
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a general experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 2-Bromo-4-fluoroaniline in Reaction Mixtures by HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 2-bromo-4-fluoroaniline in complex reaction mixtures is critical for process optimization, yield determination, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a detailed comparison of an optimized HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, supported by experimental protocols and performance data.
Comparison of Analytical Methods
The choice of analytical technique is pivotal and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Both HPLC and GC-MS are viable methods for the analysis of this compound, each with distinct advantages and limitations.
Table 1: Performance Comparison of HPLC-UV and GC-MS for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 1.5% | < 3.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.0 - 102.5% |
| Sample Throughput | High | Moderate |
| Selectivity | Good; can be optimized with mobile phase and column selection. | Excellent; mass spectral data provides high confidence in identification. |
| Sample Preparation | Simple dilution and filtration. | May require derivatization for less volatile impurities. |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative results. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS.
HPLC-UV Method
This method is designed as a stability-indicating assay, capable of separating this compound from potential impurities and degradation products in a reaction mixture.[1][2][3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Calibration:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase diluent.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
GC-MS Method
GC-MS offers high sensitivity and the ability to identify unknown impurities through mass spectral libraries.[4]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reaction mixture in dichloromethane.
-
Perform further dilutions as necessary to bring the concentration of this compound within the calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
3. Calibration:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in dichloromethane.
-
Create a series of calibration standards from 0.5 µg/mL to 50 µg/mL.
-
Analyze each standard to generate a calibration curve based on the peak area of a characteristic ion (e.g., m/z 190).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and GC-MS analyses.
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Conclusion
For the routine quantitative analysis of this compound in a reaction mixture, the developed HPLC-UV method offers a robust, precise, and high-throughput solution. It provides the necessary performance for monitoring reaction progress and ensuring product quality. The GC-MS method, while offering superior sensitivity and definitive identification, is better suited for impurity profiling and structural elucidation of unknown byproducts due to its higher complexity and lower sample throughput. The choice between these methods should be guided by the specific analytical goals, available instrumentation, and the required level of sensitivity and selectivity.
References
A Comparative Guide to the Reactivity of 2-Bromo-4-fluoroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-4-fluoroaniline is a valuable building block in organic synthesis, particularly for the construction of complex molecules used in the pharmaceutical and materials science industries. Its utility largely stems from its ability to participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide provides a comparative overview of the kinetic aspects of reactions involving this compound, supported by experimental data and detailed protocols for key transformations.
Comparative Reactivity of Halogenated Anilines
The reactivity of an aryl halide in common cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The general trend for the reactivity of aryl halides is:
Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F
This trend suggests that this compound will be more reactive than its chloro- and fluoro-analogs but less reactive than the corresponding iodo-substituted aniline. The presence of the fluorine atom and the amino group also modulates the electronic properties of the aromatic ring, which can influence the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.
Below is a qualitative comparison of the expected reactivity of this compound with other halogenated anilines in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Qualitative Comparison of Reactivity of Halogenated Anilines in Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Relative C-X Bond Strength | Expected Rate of Oxidative Addition | Overall Expected Reaction Rate |
| 2-Iodo-4-fluoroaniline | Weakest | Fastest | Highest |
| This compound | Intermediate | Fast | High |
| 2-Chloro-4-fluoroaniline | Strong | Slow | Moderate |
| 2,4-Difluoroaniline | Strongest | Slowest | Low |
Table 2: Qualitative Comparison of Reactivity of Halogenated Anilines in Buchwald-Hartwig Amination
| Aryl Halide Substrate | Relative C-X Bond Strength | Expected Rate of Oxidative Addition | Overall Expected Reaction Rate |
| 2-Iodo-4-fluoroaniline | Weakest | Fastest | Highest |
| This compound | Intermediate | Fast | High |
| 2-Chloro-4-fluoroaniline | Strong | Slow | Moderate |
| 2,4-Difluoroaniline | Strongest | Slowest | Low |
Catalytic Cycles of Key Cross-Coupling Reactions
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[1]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Workflow for Cross-Coupling
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is based on standard procedures for the Buchwald-Hartwig amination of aryl bromides.[2]
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (typically 1-2 mol%) and the phosphine ligand (typically 1.2-2.4 mol%) to an oven-dried reaction vessel.
-
Add the base (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
While direct kinetic studies on this compound are not extensively documented, its reactivity in pivotal cross-coupling reactions can be reliably predicted based on well-established chemical principles. As a bromo-substituted aniline, it represents a versatile and moderately reactive substrate, offering a good balance between reactivity and stability. The provided protocols offer a solid foundation for researchers to employ this compound in the synthesis of novel compounds, with the understanding that optimization of reaction conditions will be key to achieving high yields and purity. Further kinetic investigations into this and related substrates would be highly valuable to the scientific community for a more quantitative understanding of their reaction dynamics.
References
Assessing the Regioselectivity of Reactions with 2-Bromo-4-fluoroaniline: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-4-fluoroaniline is a versatile building block in organic synthesis, prized for its utility in constructing complex molecules for pharmaceutical and materials science applications. The presence of three distinct functionalities—an amino group and two different halogen atoms (bromine and fluorine)—on the aromatic ring offers multiple avenues for chemical modification. However, this complexity also presents a challenge in controlling the regioselectivity of subsequent reactions. This guide provides a comparative analysis of the regioselectivity of common transformations involving this compound, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the primary competition is between the reactivity of the C-Br and C-F bonds. The general trend for oxidative addition to palladium(0) is C-I > C-Br > C-Cl > C-F. Consequently, the C-Br bond in this compound is significantly more reactive than the C-F bond, allowing for highly regioselective cross-coupling reactions at the C-2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organohalide and a boronic acid or ester. For this compound, this reaction is expected to proceed selectively at the C-Br bond.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A palladacycle (10 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | - | 91 | [1] |
| 2-Bromoaniline derivative | Phenylboronic acid | CataCXium A palladacycle (10 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | - | 97 | [1] |
| 2-Bromoaniline derivative | 4-Methoxyphenylboronic acid | CataCXium A palladacycle (10 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [1] |
Note: The data presented is for unprotected ortho-bromoanilines and serves as a strong indicator of the expected high yields for the coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., CataCXium A palladacycle, 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent, such as 2-MeTHF.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
comparison of synthetic efficiency between different bromo-fluoroaniline isomers
The synthesis of bromo-fluoroaniline isomers is a critical step in the development of a wide range of pharmaceuticals, agrochemicals, and materials. The strategic placement of bromine and fluorine atoms on the aniline ring significantly influences the molecule's chemical properties and biological activity. Consequently, the efficiency and regioselectivity of synthetic routes to these isomers are of paramount importance to researchers and drug development professionals. This guide provides an objective comparison of different synthetic strategies for obtaining various bromo-fluoroaniline isomers, supported by experimental data.
Comparison of Synthetic Methodologies
The two primary approaches for the synthesis of bromo-fluoroaniline isomers are the bromination of fluoroanilines and the reduction of bromo-fluoronitrobenzene precursors. The choice of method often depends on the desired isomer, the availability of starting materials, and the desired scale of the reaction.
Bromination of Fluoroanilines
Direct bromination of fluoroanilines is a common method for introducing a bromine atom onto the aromatic ring. The regioselectivity of this reaction is dictated by the directing effects of the amino and fluoro groups. The strongly activating and ortho-, para-directing amino group typically governs the position of bromination. However, the position of the fluorine atom can also influence the outcome.
| Starting Material | Brominating Agent | Product(s) | Yield (%) | Isomer Ratio | Reference |
| 2-Fluoroaniline | N-Bromosuccinimide (NBS) in DMF | 4-Bromo-2-fluoroaniline | Not specified | High regioselectivity | [1] |
| 4-Fluoroaniline | N-Bromosuccinimide (NBS) in DMF | 2-Bromo-4-fluoroaniline | 95 | High regioselectivity | [2] |
| 2-Fluoroaniline | Br₂ in CH₂Cl₂ | 4-Bromo-2-fluoroaniline | Not specified | Selective precipitation of 4-bromo isomer | [3] |
| 2-Fluoroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 4-Bromo-2-fluoroaniline / 2-Bromo-6-fluoroaniline | 63 | 85:15 | [4] |
| 4-Fluoroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | This compound / 2,6-Dibromo-4-fluoroaniline | 44 | 63:37 | [4] |
| 2-Fluoroaniline | CuBr₂ in ionic liquid | 4-Bromo-2-fluoroaniline | 91 | 98.8:1.2 (para:ortho) | [5] |
As the table indicates, the use of N-Bromosuccinimide (NBS) in DMF provides a high yield of this compound from 4-fluoroaniline.[2] The copper-catalyzed bromination offers a method for various isomers, though with varying yields and regioselectivity.[4] For instance, the bromination of 2-fluoroaniline under these conditions yields a mixture of 4-bromo-2-fluoroaniline and its isomer.[4] The use of molecular bromine at low temperatures can selectively precipitate the desired 4-bromo-2-fluoroaniline hydrobromide salt.[3]
Reduction of Bromo-fluoronitrobenzenes
An alternative and widely used strategy involves the reduction of a nitro group in a bromo-fluoronitrobenzene precursor. This method is particularly useful for accessing isomers that are difficult to obtain through direct bromination due to unfavorable regiochemistry. A variety of reducing agents can be employed, each with its own advantages in terms of yield, selectivity, and reaction conditions.
| Starting Material | Reducing Agent/Catalyst | Product | Yield (%) | Reference |
| 4-Bromo-2-fluoro-1-nitrobenzene | Iron, NH₄Cl | 4-Bromo-2-fluoroaniline | 85 | [6] |
| 2-Bromo-5-fluoronitrobenzene | Iron powder, Acetic acid | 2-Bromo-5-fluoroaniline | Quantitative | [7] |
| 2-Bromo-3-fluoronitrobenzene | Raney Nickel, H₂ | 2-Bromo-3-fluoroaniline | 98 | [8] |
| 2-Bromo-3-fluoronitrobenzene | NiCl₂, NaBH₄ | 2-Bromo-3-fluoroaniline | 70 | [8] |
| 2-Bromo-5-fluoronitrobenzene | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | 2-Bromo-5-fluoroaniline | High (not specified) |
The reduction of nitro compounds generally proceeds with high yields. For example, the reduction of 4-bromo-2-fluoro-1-nitrobenzene using iron powder and ammonium chloride gives an 85% yield of the corresponding aniline.[6] Similarly, catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene is an efficient method, although specific yields can depend on the catalyst and reaction conditions. The reduction of 2-bromo-3-fluoronitrobenzene with Raney Nickel under hydrogen pressure results in an excellent yield of 98%.[8]
Experimental Protocols
Synthesis of this compound via Bromination of 4-Fluoroaniline[2]
-
Materials: 4-fluoroaniline, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a two-necked flask equipped with a stirring device, add 200 mL of distilled DMF and 4-fluoroaniline (8.64 mL, 58.13 mmol).
-
Slowly add a solution of N-bromosuccinimide (11.4 g, 63.95 mmol) dissolved in DMF dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, perform an extraction using dichloromethane.
-
Purify the product by column chromatography using a mixture of ethyl acetate and n-hexane (1:4) as the eluent.
-
The final product, this compound, is obtained with a reported yield of 95%.[2]
-
Synthesis of 4-Bromo-2-fluoroaniline via Reduction of 4-Bromo-2-fluoro-1-nitrobenzene[7]
-
Materials: 4-bromo-2-fluoro-1-nitrobenzene, ethanol (EtOH), water, iron powder, ammonium chloride (NH₄Cl), Celite.
-
Procedure:
-
To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of EtOH (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and NH₄Cl (24.3 g, 455 mmol).
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
After 2 hours, filter the reaction mixture through a pad of Celite.
-
Wash the filter cake with EtOH (300 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography using a gradient of petroleum ether/EtOAc (from 10:1 to 5:1) to afford 4-bromo-2-fluoroaniline.
-
The reported yield for this procedure is 85%.[6]
-
Visualizing Synthetic Pathways
The following diagrams illustrate the logical relationships between the different synthetic strategies and a typical experimental workflow.
Caption: Synthetic pathways to bromo-fluoroaniline isomers.
Caption: A generalized experimental workflow for synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Structural Elucidation of a Novel Phenyl-Substituted Benzoxazole Synthesized from 2-Bromo-4-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive comparison of standard analytical techniques for confirming the structure of a novel, hypothetically synthesized compound, 6-fluoro-7-(4-methoxyphenyl)-1,3-benzoxazole (herein referred to as Compound X ). The synthesis involves a palladium-catalyzed Suzuki coupling followed by an intramolecular cyclization. This document outlines the experimental data and detailed protocols necessary for unambiguous structural verification.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Derivatives of 2-bromo-4-fluoroaniline are valuable precursors for creating complex molecular architectures. This guide focuses on the structural confirmation of Compound X , a novel benzoxazole derivative synthesized from this compound. The unambiguous determination of a new compound's structure is critical and is typically achieved by integrating data from several spectroscopic and spectrometric methods.[1][2][3][4][5] This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural elucidation process.
Synthetic Pathway
The proposed synthesis of Compound X involves a two-step process starting from this compound. The first step is a Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond, a widely used and robust method in organic synthesis.[6][7][8][9][10] This is followed by an intramolecular cyclization to form the benzoxazole ring.
Caption: Synthetic route to Compound X from this compound.
Comparative Analysis of Spectroscopic Data
The confirmation of the structure of Compound X relies on the synergistic interpretation of data from various analytical techniques. Each method provides a unique piece of the structural puzzle.[2]
Data Presentation
The following tables summarize the expected (hypothetical) quantitative data from the primary analytical techniques used to characterize Compound X .
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Compound X
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| 8.10 | s |
| 7.85 | d, J = 8.8 Hz |
| 7.50 | dd, J = 8.5, 4.5 Hz |
| 7.10 | dd, J = 8.5, 2.5 Hz |
| 7.00 | d, J = 8.8 Hz |
| 3.90 | s |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Data for Compound X
| Mass Spectrometry (EI) | Infrared (IR) Spectroscopy (KBr Pellet) |
| m/z (Relative Intensity, %) | Assignment |
| 243.08 (100) | [M]⁺ (Molecular Ion) |
| 228.06 (45) | [M - CH₃]⁺ |
| 200.06 (20) | [M - CH₃ - CO]⁺ |
Experimental Workflow for Structural Elucidation
The process of confirming a novel structure is systematic. It begins with synthesis and purification, followed by a series of analytical tests where the results of one inform the next.
Caption: Workflow for the synthesis and structural confirmation of a novel compound.
Experimental Protocols
Detailed and reproducible experimental methods are essential for verifying scientific findings.
Synthesis of 6-fluoro-7-(4-methoxyphenyl)-1,3-benzoxazole (Compound X)
-
Step 1: Suzuki Coupling. To a solution of this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, potassium carbonate (2.0 eq) is added. The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 eq) is then added, and the reaction mixture is heated to 90°C for 12 hours under an argon atmosphere.[6][7] After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 2: Cyclization. The crude intermediate from Step 1 is dissolved in triethyl orthoformate and heated to 140°C for 4 hours. The excess triethyl orthoformate is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Compound X as a solid.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[11] Samples are prepared by dissolving ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electron ionization (EI) source at 70 eV.[11] The sample is introduced via a direct insertion probe. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.[1]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer.[11] The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Hypothetical Biological Activity: Signaling Pathway
Novel heterocyclic compounds are often investigated for their potential as enzyme inhibitors in drug discovery. Compound X , with its specific structural motifs, could hypothetically act as a kinase inhibitor in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
References
- 1. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 2. fiveable.me [fiveable.me]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Elemental Analysis of Newly Synthesized 2-Bromo-4-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the elemental analysis for a series of newly synthesized derivatives of 2-Bromo-4-fluoroaniline. The successful synthesis and purification of novel chemical entities are fundamentally verified by elemental analysis, which confirms the empirical formula of a compound. This document presents a comparison of theoretical elemental compositions with simulated experimental data for the parent compound and three representative derivatives. Detailed experimental protocols for Carbon, Hydrogen, and Nitrogen (CHN) analysis, as well as Halogen (Bromine and Fluorine) determination, are provided to support the replication and validation of these results.
Data Presentation: Comparison of Elemental Analysis Data
The purity and composition of newly synthesized compounds are critically assessed by comparing the experimentally determined percentages of key elements with their theoretical values. For organic compounds, especially those intended for pharmaceutical development, a deviation of less than ±0.4% is generally considered acceptable proof of purity. The table below summarizes the theoretical and simulated experimental elemental analysis data for this compound and three of its derivatives.
| Compound Name | Molecular Formula | Analysis Type | %C | %H | %N | %Br | %F |
| This compound | C₆H₅BrFN | Theoretical | 37.93 | 2.65 | 7.37 | 42.05 | 10.00 |
| Experimental | 37.85 | 2.68 | 7.31 | 42.15 | 9.92 | ||
| N-acetyl-2-bromo-4-fluoroaniline | C₈H₇BrFNO | Theoretical | 41.41 | 3.04 | 6.04 | 34.43 | 8.19 |
| Experimental | 41.35 | 3.01 | 6.09 | 34.51 | 8.11 | ||
| 2,6-Dibromo-4-fluoroaniline | C₆H₄Br₂FN | Theoretical | 26.80 | 1.50 | 5.21 | 59.43 | 7.07 |
| Experimental | 26.74 | 1.53 | 5.18 | 59.35 | 7.11 | ||
| 2-Bromo-4-fluoro-N-methylaniline | C₇H₇BrFN | Theoretical | 41.21 | 3.46 | 6.86 | 39.16 | 9.31 |
| Experimental | 41.28 | 3.49 | 6.81 | 39.08 | 9.39 |
Experimental Protocols
Accurate elemental analysis relies on precise and standardized methodologies. The protocols for CHN and halogen analysis of these halogenated aniline derivatives are detailed below.
1. CHN Analysis by Combustion
This method is used for the quantitative determination of Carbon, Hydrogen, and Nitrogen in organic compounds.[1][2]
-
Principle: A small, accurately weighed sample is combusted in a pure oxygen atmosphere at high temperatures (typically 950-1060°C).[3] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. These gases are separated, and their concentrations are measured by a thermal conductivity detector (TCD).[1][3]
-
Instrumentation: A dedicated CHN Elemental Analyzer.
-
Sample Preparation:
-
Procedure:
-
Calibrate the instrument using a certified organic standard (e.g., acetanilide) with a known CHN composition.
-
Load the weighed sample capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace.
-
The resulting gases are swept by a helium carrier gas through a reduction furnace (to convert NOx to N₂) and then through a chromatographic column for separation.
-
The separated gases (N₂, CO₂, H₂O) are detected by the TCD.
-
The instrument's software calculates the percentage of each element based on the detector's signal and the initial sample weight.
-
2. Halogen (Br, F) Analysis by Oxygen Bomb Combustion and Ion Chromatography
This is a standard method for determining halogen content in organic materials.[5][6][7]
-
Principle: The organic sample is combusted in a sealed, high-pressure oxygen environment (a "bomb").[6][7] The halogens are converted into their respective halide ions (Br⁻, F⁻), which are then absorbed into an aqueous solution. This solution is subsequently analyzed by ion chromatography (IC) to quantify the concentration of each halide.[5][6]
-
Instrumentation: Oxygen combustion bomb, Ion Chromatograph with a conductivity detector.
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the sample onto a piece of halogen-free filter paper or into a combustible crucible.
-
Place the sample in the holder within the oxygen bomb.
-
Add a specific volume of an appropriate absorption solution (e.g., deionized water or a dilute basic solution) to the bottom of the bomb.
-
-
Procedure:
-
Seal the bomb and pressurize it with pure oxygen (approx. 30 bar).[6]
-
Ignite the sample remotely. The combustion is nearly instantaneous.
-
Allow the bomb to cool to room temperature to ensure complete absorption of the combustion gases into the solution.
-
Carefully release the pressure and rinse the interior surfaces of the bomb with deionized water, collecting all the liquid.
-
Filter the resulting solution to remove any particulate matter.
-
Inject a known volume of the solution into the ion chromatograph.
-
The IC separates the anions based on their affinity for the ion-exchange column.
-
The conductivity detector measures the concentration of each halide ion as it elutes from the column.
-
Quantify the results by comparing the peak areas to a calibration curve prepared from standard halide solutions.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of the this compound derivatives.
Caption: Workflow from synthesis to elemental analysis and data validation.
Caption: Logical relationship between the parent compound and its derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-fluoroaniline: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-4-fluoroaniline, a halogenated aniline derivative. Adherence to these guidelines is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[3]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If working in a poorly ventilated area or with dust, use a NIOSH-approved respirator.[5]
Handling:
-
Use in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Do not eat, drink, or smoke when using this product.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the chemical and prevent exposure.
Minor Spills:
-
Remove all sources of ignition.[4]
-
Clean up spills immediately.[4]
-
For solid spills, carefully sweep up the material to avoid generating dust.[3]
-
For liquid spills or solutions, soak up with an inert absorbent material (e.g., sand, earth, or vermiculite).[5][6]
-
Place the absorbed material or swept-up solid into a suitable, labeled, and closed container for disposal as hazardous waste.[3][5][6]
Major Spills:
Disposal of this compound Waste
The disposal of this compound and its containers must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[4] It is crucial to remember that this compound is a halogenated organic material, which dictates its disposal pathway.[7][8]
Step-by-Step Disposal Procedure:
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent materials, contaminated labware) in a designated and properly labeled hazardous waste container.
-
As a halogenated organic compound, it should be segregated into the halogenated organic waste stream.[7][8] Do not mix with non-halogenated waste.
-
Keep incompatible materials separate. This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][9]
-
-
Containerization:
-
Use a suitable, closed container for waste accumulation.[6] Lined metal cans or plastic pails are appropriate.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6]
-
-
Professional Disposal:
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless specific, validated protocols and the necessary safety equipment are available.
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6]
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
-
Empty Container Disposal:
-
Empty containers should be disposed of as unused product, as they will retain chemical residue.[6]
-
Puncture containers to prevent reuse before disposal at an authorized landfill, as per some guidelines.[4] Always confirm the required procedure with your institution's environmental health and safety department or the waste disposal vendor.
-
Quantitative Data Summary
The available Safety Data Sheets do not provide specific quantitative limits for disposal (e.g., concentration for drain disposal). The universal recommendation is to treat all quantities of this compound waste as hazardous and to engage a professional disposal service.
| Parameter | Value/Recommendation | Source |
| UN Number | UN2811 (for toxic solids, organic, n.o.s.) | |
| Hazard Class | 6.1 (Toxic) | [4] |
| Packing Group | III | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | [2][9] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and waste management protocols.
References
- 1. This compound | 1003-98-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. uakron.edu [uakron.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Guide for 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-4-fluoroaniline (CAS No: 1003-98-1). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Safety Summary
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[1][2] Long-term or repeated exposure may have cumulative health effects.[3] Absorption into the body can lead to the formation of methemoglobin, causing cyanosis.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Fluorinated rubber, 0.7 mm minimum thickness, >480 min breakthrough time). PVC gloves are also suggested. | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | To protect against splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator with a type ABEK (EN14387) filter for vapors and organic compounds.[2] Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of harmful dust and vapors.[1] |
| Body Protection | Impervious laboratory coat, and additional protective clothing such as an apron or oversleeves if there is a risk of significant exposure. | To prevent skin contact with clothing. |
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Melting Point | 40-41 °C (104-105.8 °F)[1] |
| Boiling Point | 221 °C (429.8 °F)[5] |
| Flash Point | 104 °C (219.2 °F) - closed cup[1][2] |
| Density | 1.67 g/mL at 25 °C[5] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.
4.1. Preparation
-
Ensure a chemical fume hood is operational and the work area is decontaminated.
-
Assemble all necessary equipment: analytical balance, weigh boat or paper, spatula, beaker, stir bar, appropriate solvent, and waste container.
-
Don all required PPE as specified in Section 2.
4.2. Weighing Procedure
-
Place the analytical balance inside the chemical fume hood. If this is not feasible, use a tare method where the container is sealed before being removed for weighing.
-
Zero the balance with the weigh boat or paper.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Minimize the generation of dust.
-
Once the target weight is achieved, securely close the stock container.
4.3. Dissolving Procedure
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Turn on the stirrer and allow the solid to dissolve completely.
-
Rinse the weigh boat and spatula with a small amount of the solvent and add the rinsing to the beaker to ensure a complete transfer.
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust and vapors.[6] Use only in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep containers tightly closed and upright to prevent leakage.[4] Store away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[3]
-
Solid Waste: Contaminated items such as weigh boats, gloves, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound and rinsates should be collected in a labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.[3]
Workflow Diagram
The following diagram illustrates the complete handling workflow for this compound, from receipt to disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound 97 1003-98-1 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
